DL-alpha-Tocopherol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
| Record name | ALPHA-TOCOPHEROL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021355 | |
| Record name | alpha-Tocopherol | |
| Source | EPA DSSTox | |
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Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Pale yellow liquid; Darkened gradually by light; [Merck Index] | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |
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| Record name | ALPHA-TOCOPHEROL | |
| Source | EU Food Improvement Agents | |
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| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | dl-alpha-Tocopherol | |
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Boiling Point |
Decomposes, BP: 200-220 °C at 0.1 mmHg | |
| Record name | Tocopherol | |
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| Record name | dl-alpha-Tocopherol | |
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Solubility |
Insoluble, Insoluble in water, freely soluble in ethanol, miscible in ether, Practically insoluble in water; freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents | |
| Record name | Tocopherol | |
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| Record name | ALPHA-TOCOPHEROL | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | dl-alpha-Tocopherol | |
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Density |
0.950 at 25 °C/4 °C | |
| Record name | dl-alpha-Tocopherol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %. | |
| Record name | dl-alpha-Tocopherol | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Slightly viscous, pale yellow oil | |
CAS No. |
10191-41-0, 113085-06-6, 1406-66-2, 59-02-9, 2074-53-5, 1406-18-4 | |
| Record name | DL-α-Tocopherol | |
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| Record name | DL-alpha-Tocopherol | |
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| Record name | Tocopheroxy radical | |
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| Record name | Tocopherol | |
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| Record name | alpha-tochopherol | |
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| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |
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| Record name | alpha-Tocopherol | |
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| Record name | 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |
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| Record name | .ALPHA.-TOCOPHEROL, DL- | |
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| Record name | dl-alpha-Tocopherol | |
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Melting Point |
2.5-3.5 °C | |
| Record name | dl-alpha-Tocopherol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |
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Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of DL-alpha-Tocopherol
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of DL-alpha-Tocopherol (a synthetic form of Vitamin E) is fundamental. This guide provides an in-depth overview of these core properties, detailed experimental methodologies, and insights into its biological signaling pathways.
Core Physicochemical Properties
This compound is a viscous, pale yellow oil that is susceptible to oxidation and darkening when exposed to air and light.[1] As a racemic mixture, it is optically inactive.[1][2] Its stability is enhanced when stored in a cool, dry, and dark environment, preferably under an inert gas.[3]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₅₀O₂ | [1] |
| Molecular Weight | 430.71 g/mol | |
| Appearance | Slightly viscous, pale yellow to amber oil | |
| Melting Point | 2.5–3.5 °C | |
| Boiling Point | 200–220 °C at 0.1 mmHg | |
| Density | 0.950 g/mL at 25 °C/4 °C | |
| Refractive Index | 1.503–1.507 at 20 °C | |
| Solubility | - Insoluble in water. - Freely soluble in ethanol, ether, acetone, chloroform, and oils. | |
| pKa (Predicted) | 11.40 ± 0.40 | |
| UV Absorption Max (λmax) | 292 nm (in ethanol) | |
| Optical Rotation | 0° ± 0.05° (1 in 10 solution in chloroform) |
Experimental Protocols
Accurate determination of physicochemical properties is critical for research and development. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method for Oils)
This method is adapted for viscous oils and fats that do not exhibit a sharp melting point.
Principle: The melting point is determined as the temperature at which the substance becomes completely clear and liquid within a capillary tube under controlled heating.
Apparatus:
-
Melting point capillary tubes
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Calibrated thermometer (–2 to 68°C with 0.2°C divisions)
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600 mL glass beaker (water bath)
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Heat source (e.g., electric hot plate with stirring capability)
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Rubber band or other suitable means to attach the capillary tube to the thermometer
Procedure:
-
Ensure the this compound sample is free of impurities and moisture.
-
Dip a clean capillary tube into the liquid sample, allowing a column of approximately 10 mm to be drawn into the tube.
-
Fuse one end of the capillary tube carefully in a small flame, ensuring the sample is not burned.
-
Place the sealed tube in a refrigerator at 4–10°C for at least 16 hours to ensure complete solidification.
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Attach the capillary tube to the thermometer with a rubber band, aligning the bottom of the sample with the thermometer's bulb.
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Suspend the thermometer in the center of a 600 mL beaker containing distilled water, ensuring the sample is about 30 mm below the water surface.
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Begin heating the water bath while gently stirring. The initial temperature should be 8–10°C below the expected melting point.
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Increase the temperature at a rate of approximately 0.5°C per minute.
-
Observe the sample. The melting point is the temperature at which the sample becomes completely clear and liquid.
-
Repeat the determination with at least two other samples and report the average.
Caption: Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
Principle: A surplus of the solute is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute is then measured in a filtered aliquot of the saturated solution.
Apparatus:
-
Glass vials with screw caps
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Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
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Analytical balance
-
HPLC-UV or a suitable spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a glass vial.
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Add a known volume of the desired solvent (e.g., ethanol, water).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
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Shake the mixture for a sufficient time to reach equilibrium (typically 24–72 hours).
-
Allow the solution to stand, permitting the undissolved solute to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it immediately using a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution gravimetrically with the solvent to a concentration within the analytical range of the quantification method.
-
Determine the concentration of this compound in the diluted sample using a pre-validated HPLC-UV or spectrophotometric method.
-
Calculate the original solubility, accounting for the dilution factor.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay is a common and reliable method for evaluating the antioxidant capacity of compounds.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the resulting change in absorbance is measured spectrophotometrically.
Apparatus:
-
UV-Vis spectrophotometer or microplate reader
-
96-well microplates or cuvettes
-
Micropipettes
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
This compound stock solution and serial dilutions in methanol
-
Methanol (as blank and solvent)
-
Positive control (e.g., Trolox, Ascorbic Acid)
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
In a 96-well plate, add a specific volume of each dilution (e.g., 50 µL) to separate wells.
-
Add the DPPH working solution (e.g., 150 µL) to each well.
-
Prepare a blank well containing only methanol and a control well containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
Signaling Pathways of this compound
Beyond its well-known role as a lipid-soluble antioxidant, alpha-tocopherol is a modulator of key signaling pathways, influencing gene expression and cellular processes independent of its radical scavenging activity.
Protein Kinase C (PKC) Inhibition Pathway
Alpha-tocopherol has been shown to be a potent inhibitor of Protein Kinase C (PKC) activity, particularly the PKCα isoform. This is not a direct competitive inhibition but is believed to occur through the activation of protein phosphatase 2A (PP2A), which dephosphorylates PKCα, leading to its inactivation. This non-antioxidant mechanism affects downstream cellular processes like cell proliferation and inflammation.
Caption: α-Tocopherol's role in PKCα inhibition.
Gene Expression Regulation
Alpha-tocopherol modulates the expression of numerous genes. This regulation is partly mediated by its effect on PKC, which can influence transcription factors like NF-κB and AP-1. Additionally, alpha-tocopherol can interact with nuclear receptors such as the Pregnane X Receptor (PXR), which forms a heterodimer with the Retinoid X Receptor (RXR) to control the transcription of target genes, including those involved in lipid metabolism and detoxification (e.g., cytochrome P450s).
Caption: Gene regulation by α-Tocopherol.
References
The Core of Antioxidant Defense: An In-depth Technical Guide to DL-alpha-Tocopherol's Free Radical Scavenging Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the mechanisms by which DL-alpha-tocopherol, the most biologically active form of Vitamin E, neutralizes free radicals. This document details the core scavenging pathways, presents quantitative kinetic data, outlines key experimental protocols for antioxidant capacity assessment, and illustrates the interplay between alpha-tocopherol's antioxidant function and crucial cellular signaling pathways.
The Fundamental Mechanism: Hydrogen Atom Transfer
The primary free radical scavenging activity of this compound hinges on a hydrogen atom transfer (HAT) mechanism. The phenolic hydroxyl group (-OH) on the chromanol ring of the alpha-tocopherol molecule is the active site. This hydroxyl group readily donates its hydrogen atom to a highly reactive free radical (R•), thereby neutralizing the radical and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA.
Upon donating a hydrogen atom, the alpha-tocopherol molecule is transformed into a relatively stable, resonance-stabilized free radical known as the tocopheroxyl radical (α-T•). This radical is significantly less reactive than the initial free radical it neutralized, effectively terminating the oxidative chain reaction.
The fate of the tocopheroxyl radical is a critical aspect of alpha-tocopherol's overall antioxidant efficacy and involves several pathways:
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Regeneration: The tocopheroxyl radical can be reduced back to its original alpha-tocopherol form by other antioxidants, most notably ascorbic acid (Vitamin C) and ubiquinol (Coenzyme Q10). This regeneration process allows a single molecule of alpha-tocopherol to scavenge multiple free radicals, enhancing its antioxidant capacity.
-
Reaction with other radicals: The tocopheroxyl radical can react with another free radical to form a stable, non-radical adduct.
-
Dimerization and Trimerization: Two tocopheroxyl radicals can react with each other to form dimers or trimers.
-
Oxidation: The tocopheroxyl radical can be further oxidized to form non-radical products such as alpha-tocopheryl quinone.
Quantitative Data: Reaction Kinetics
The efficacy of this compound as an antioxidant is quantified by its reaction rate constants (k) with various free radicals. These constants, measured in M⁻¹s⁻¹, indicate the speed at which alpha-tocopherol can neutralize a specific radical. A higher rate constant signifies a more efficient scavenging activity.
| Radical Species | Reaction Rate Constant (k) of α-Tocopherol (M⁻¹s⁻¹) | Solvent/System | Reference |
| Peroxyl Radical (ROO•) | 1.9 x 10⁶ | Styrene | [1] |
| Peroxyl Radical (ROO•) | 1.8 x 10³ | Egg phosphatidylcholine liposomes | [1] |
| DPPH• (2,2-diphenyl-1-picrylhydrazyl) | 350 | Methanol | [2] |
| Aroxyl Radical (ArO•) | Varies with pH, generally high | Micellar solution | [3] |
Experimental Protocols for Assessing Free Radical Scavenging Activity
Several standardized in vitro assays are employed to determine the free radical scavenging capacity of antioxidants like this compound. These assays are crucial for screening and characterizing potential antioxidant compounds in drug development and research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. DPPH• has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH• in a suitable solvent (e.g., methanol or ethanol). The concentration is typically around 0.1 mM.
-
Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox).
-
-
Assay Procedure:
-
To a fixed volume of the DPPH• solution, add a specific volume of the test compound or standard solution.
-
A control is prepared using the solvent instead of the antioxidant solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH• scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH• radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color and an absorption maximum at 734 nm. In the presence of an antioxidant, the ABTS•⁺ is reduced, and the color of the solution is diminished. The extent of color reduction is proportional to the antioxidant's activity.
Methodology:
-
Reagent Preparation:
-
The ABTS•⁺ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•⁺ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and a standard antioxidant.
-
-
Assay Procedure:
-
A small volume of the test compound or standard is added to a fixed volume of the diluted ABTS•⁺ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•⁺ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble analog of Vitamin E.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The assay uses a fluorescent molecule (e.g., fluorescein) that loses its fluorescence upon oxidation. The presence of an antioxidant quenches the peroxyl radicals, thus preserving the fluorescence of the probe.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer.
-
Prepare a solution of a peroxyl radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Prepare a series of dilutions of the test compound and a standard antioxidant (Trolox).
-
-
Assay Procedure:
-
In a microplate, the fluorescent probe is mixed with the test compound or standard.
-
The reaction is initiated by adding the AAPH solution.
-
The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
-
Calculation:
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank (no antioxidant) from the AUC of the sample.
-
The ORAC value is determined by comparing the net AUC of the sample to a standard curve generated with Trolox and is typically expressed as micromoles of Trolox equivalents per gram or milliliter of the sample.
-
Visualization of Pathways and Workflows
Core Free Radical Scavenging Pathway of this compound
Caption: Core mechanism of this compound free radical scavenging and regeneration.
Experimental Workflow for DPPH Assay
Caption: Standard experimental workflow for the DPPH antioxidant assay.
Alpha-Tocopherol's Influence on Protein Kinase C (PKC) Signaling
Alpha-tocopherol has been shown to inhibit the activity of Protein Kinase C (PKC), an enzyme involved in cell proliferation and differentiation. This inhibition is not related to its antioxidant properties but rather a more direct interaction with the signaling pathway.
Caption: Inhibition of the PKC signaling pathway by alpha-tocopherol.[4]
Alpha-Tocopherol's Modulation of NF-κB Signaling
Alpha-tocopherol can attenuate the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. By scavenging reactive oxygen species (ROS) that can activate the NF-κB pathway, alpha-tocopherol can downregulate the expression of pro-inflammatory genes.
Caption: Modulation of the NF-κB signaling pathway by alpha-tocopherol.
Conclusion
This compound's role as a potent lipophilic antioxidant is well-established, with its free radical scavenging activity primarily mediated by the hydrogen-donating capacity of its chromanol ring. The subsequent regeneration of the tocopheroxyl radical by other antioxidants underscores a synergistic network of antioxidant defense in biological systems. Beyond its direct scavenging actions, alpha-tocopherol exerts significant modulatory effects on key signaling pathways, such as the PKC and NF-κB pathways, which are central to cellular proliferation and inflammation. This dual functionality highlights the multifaceted importance of this compound in maintaining cellular homeostasis and protecting against oxidative stress-related pathologies. A thorough understanding of these mechanisms, supported by quantitative kinetic data and standardized experimental protocols, is essential for the continued development of antioxidant-based therapeutic and preventative strategies.
References
- 1. Antioxidant-independent activities of alpha-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic Study of Aroxyl-Radical-Scavenging and α-Tocopherol-Regeneration Rates of Five Catecholamines in Solution: Synergistic Effect of α-Tocopherol and Catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
The Biological Functions of Synthetic Vitamin E in Cellular Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological functions of synthetic vitamin E, primarily all-rac-α-tocopherol, in cellular models. It delves into its multifaceted roles as an antioxidant and a modulator of key cellular processes, offering detailed experimental protocols and quantitative data to support further research and development in this area.
Introduction to Synthetic Vitamin E
Vitamin E is a fat-soluble antioxidant crucial for protecting cells from oxidative damage. While natural vitamin E consists of eight different isoforms, the most common form in dietary supplements is synthetic all-rac-α-tocopherol, a mixture of eight stereoisomers.[1] In cellular models, this synthetic form exhibits a range of biological activities, from scavenging free radicals to influencing intricate signaling pathways that govern cell fate. Understanding these functions is paramount for its application in therapeutic contexts.
Core Biological Functions in Cellular Models
The effects of synthetic vitamin E in cellular models are diverse, impacting everything from oxidative stress responses to cell proliferation and death.
Antioxidant Properties
The primary and most well-known function of vitamin E is its role as a potent antioxidant.[2] It protects cell membranes from lipid peroxidation by donating a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of oxidation.[3] This protective mechanism is fundamental to maintaining cellular integrity and preventing damage to lipids, proteins, and DNA.
Modulation of Cellular Signaling Pathways
Beyond its antioxidant capacity, synthetic vitamin E actively modulates several key signaling pathways, influencing a multitude of cellular processes.
Alpha-tocopherol has been shown to inhibit the activity of Protein Kinase C (PKC), an enzyme involved in cell proliferation and differentiation.[4][5] This inhibition is thought to be a key mechanism behind the anti-proliferative effects of vitamin E observed in various cell types, including smooth muscle cells. The modulation of PKC activity by α-tocopherol can subsequently impact downstream signaling cascades and gene expression.
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Evidence suggests that tocopherols can influence this pathway, with some studies indicating an increase in the phosphorylation of Akt and mTOR, key components of this signaling cascade. This modulation can have significant implications for cell fate, including promoting survival and, in some contexts, contributing to therapeutic effects.
Regulation of Gene Expression
Synthetic vitamin E can influence the expression of a wide range of genes involved in various cellular functions. These include genes related to:
-
Antioxidant Defense: Vitamin E can upregulate the expression of antioxidant enzymes, enhancing the cell's capacity to combat oxidative stress.
-
Inflammation: It can modulate the expression of genes involved in inflammatory responses.
-
Cell Cycle Control: Genes that regulate the cell cycle, such as cyclins, can be affected by vitamin E, influencing cell proliferation.
-
Apoptosis: The expression of pro- and anti-apoptotic genes can be altered, tipping the balance towards or away from programmed cell death.
Effects on Cellular Proliferation and Apoptosis
The impact of synthetic vitamin E on cell proliferation and apoptosis is context-dependent and varies between different cell types and experimental conditions. In some cancer cell lines, certain forms of vitamin E have demonstrated anti-proliferative and pro-apoptotic effects, making them potential candidates for cancer therapy. However, in other cell types, it can promote cell viability.
Quantitative Data on the Effects of Synthetic Vitamin E
The following tables summarize quantitative data from various studies on the effects of synthetic vitamin E and its derivatives on cancer cell lines.
Table 1: IC50 Values of Vitamin E Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) |
| α-TEA | CEM | 15.3 ± 1.2 | 72 |
| α-TEA | MCF7 | 25.1 ± 2.3 | 72 |
| α-TEA | HeLa | 30.5 ± 3.1 | 72 |
| α-TS | CEM | 20.8 ± 1.9 | 72 |
| α-TS | MCF7 | 35.4 ± 3.8 | 72 |
| α-TS | HeLa | 42.1 ± 4.5 | 72 |
Data adapted from a study on the cytotoxic activity of α-tocopherol derivatives. CEM: Human chronic lymphoblastic leukemia; MCF7: Human breast adenocarcinoma; HeLa: Human cervical adenocarcinoma. α-TEA: α-tocopherylacetic acid; α-TS: α-tocopheryl succinate.
Table 2: Effects of Different Vitamin E Forms on Apoptosis in MDA-MB-231 Human Breast Cancer Cells
| Treatment (Concentration) | % Apoptotic Cells (Annexin V positive) |
| Vehicle Control | ~5% |
| γ-Tocopherol (40 µM) | ~25% |
| all-rac-α-Tocopherol (40 µM) | ~5% |
| α-TEA (10 µM) | ~30% |
*Data extrapolated from graphical representations in a study comparing anticancer actions of different vitamin E forms. Indicates a significant difference compared to the vehicle control (p < 0.05).
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological functions of synthetic vitamin E in cellular models.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
96-well microplate
-
Complete cell culture medium
-
Synthetic vitamin E (all-rac-α-tocopherol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Prepare various concentrations of synthetic vitamin E in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of vitamin E or a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V-FITC Staining)
The Annexin V-FITC assay is a common method for detecting early-stage apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment with synthetic vitamin E, collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (specific to the protein of interest, e.g., anti-PKCα, anti-p-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is a sensitive technique to measure the expression levels of specific genes.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers (e.g., for Nrf2, antioxidant enzymes)
-
Real-time PCR system
Protocol:
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Real-Time PCR: Run the reaction on a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data. The relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin).
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by synthetic vitamin E and a typical experimental workflow.
Caption: Signaling pathways modulated by synthetic vitamin E.
Caption: General experimental workflow for studying vitamin E in cell culture.
Conclusion
Synthetic vitamin E, particularly all-rac-α-tocopherol, exhibits a wide array of biological functions in cellular models that extend beyond its well-established antioxidant properties. Its ability to modulate critical signaling pathways and regulate gene expression highlights its potential as a therapeutic agent. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the nuanced roles of synthetic vitamin E, ultimately aiding in the development of novel therapeutic strategies for a variety of diseases. The provided visualizations offer a clear framework for understanding the complex interactions and experimental procedures involved in this field of study.
References
- 1. Cell culture workflow | Proteintech Group [ptglab.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Gene expression analysis using RT-qPCR. [bio-protocol.org]
- 4. Alpha-tocopherol: looking beyond an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalling functions of alpha-tocopherol in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-alpha-Tocopherol interaction with lipid membranes
An In-Depth Technical Guide to the Interaction of DL-alpha-Tocopherol with Lipid Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (α-Toc), the most biologically active form of Vitamin E, is a critical lipophilic antioxidant that resides within cellular membranes. Its primary role is to protect polyunsaturated fatty acids (PUFAs) from oxidation, thereby preserving membrane integrity and function.[1][2][3] This technical guide provides a comprehensive examination of the multifaceted interactions between α-Toc and lipid membranes. It delves into its precise localization and orientation, its profound effects on the physicochemical properties of the bilayer—including fluidity, phase behavior, and lateral organization—and the molecular mechanisms of its antioxidant activity. This document synthesizes quantitative data from key experimental techniques, details the underlying methodologies, and visualizes complex processes to offer a thorough resource for professionals in cellular biology and drug development.
Localization and Orientation in the Lipid Bilayer
The amphipathic nature of α-Toc dictates its specific orientation within a phospholipid bilayer. Biophysical studies using techniques like ¹³C-NMR and fluorescence quenching have consistently shown that α-Toc inserts itself into the membrane with its polar chromanol headgroup located at or near the lipid-water interface.[4][5] The hydroxyl group on the chromanol ring, which is essential for its antioxidant activity, is positioned to interact with the glycerol backbone and carbonyl groups of the phospholipids. Its hydrophobic phytyl tail aligns parallel to the fatty acyl chains of the lipids, extending deep into the hydrophobic core of the membrane. This specific positioning is crucial for both its membrane-stabilizing effects and its ability to intercept free radicals propagating within the bilayer.
Molecular dynamics simulations further refine this model, indicating that the most probable location of the α-Toc hydroxyl group is just below the lipid carbonyl groups. The molecule is not static; it possesses rotational and lateral mobility within a fluid lipid bilayer. Interestingly, the rate of "flip-flop" between membrane leaflets is highly dependent on the lipid composition, being an order-of-magnitude faster in highly unsaturated membranes (like those containing docosahexaenoic acid, DHA) compared to monounsaturated ones.
Caption: Localization of α-Tocopherol within a lipid bilayer.
Effects on Physicochemical Membrane Properties
α-Tocopherol is not merely a passive resident of the membrane; it actively modulates its physical properties.
Membrane Fluidity and Order
α-Tocopherol exhibits a dual, cholesterol-like effect on membrane fluidity.
-
In the liquid-crystalline (fluid) state (above Tm): It decreases the mobility of the acyl chains, thereby reducing membrane fluidity and increasing order.
-
In the gel state (below Tm): It disrupts the tight packing of the saturated acyl chains, increasing their motional freedom and thus increasing membrane fluidity.
This ordering effect is particularly pronounced in membranes containing polyunsaturated fatty acids, suggesting a specific interaction that helps to stabilize these highly dynamic and oxidation-prone lipids.
Phase Behavior
Differential Scanning Calorimetry (DSC) studies reveal that the incorporation of α-Toc into phospholipid vesicles significantly alters their phase transition behavior. It typically causes a broadening of the main phase transition (gel-to-liquid crystalline) and shifts the transition temperature (Tm) to lower values. This indicates that α-Toc destabilizes the gel phase and promotes a more disordered state, effectively fluidizing the membrane at lower temperatures. The magnitude of this effect can depend on the specific phospholipid, being more pronounced in distearoylphosphatidylcholine (DSPC) than in other phosphatidylcholines.
Membrane Dipole Potential
α-Tocopherol can modulate the electrical properties of the membrane interface. Fluorescence spectroscopy studies using potential-sensitive probes have shown that α-Toc decreases the membrane dipole potential. This effect is opposite to that of cholesterol, which increases the dipole potential. The proposed mechanism is that α-Toc positions itself slightly higher in the membrane than cholesterol, leading to an increase in the spacing between phospholipid headgroups, which in turn alters the potential. This modulation of the dipole potential may influence the function of membrane-associated proteins.
Lateral Organization and Domain Formation
The distribution of α-Toc within the plane of the membrane is not random. It is hypothesized to partition preferentially into lipid domains enriched in polyunsaturated phospholipids, which are the most susceptible to oxidation. This co-localization effectively concentrates the antioxidant where it is most needed. Molecular dynamics simulations support this, showing that α-Toc is largely excluded from ordered, cholesterol-rich raft-like domains and accumulates in disordered, PUFA-rich non-raft regions. This targeted distribution is a key aspect of its efficiency, allowing it to protect vast quantities of phospholipids despite its relatively low concentration in the overall membrane.
Quantitative Data Summary
The following tables summarize quantitative findings from various biophysical studies on the interaction of α-Toc with model lipid membranes.
Table 1: Effect of α-Tocopherol on Phospholipid Main Phase Transition (Tm) Data derived from Differential Scanning Calorimetry (DSC) experiments.
| Phospholipid | α-Toc Mole % | Change in Tm (°C) | Transition Width | Reference |
| Dipalmitoylphosphatidylcholine (DPPC) | 10% | Decrease | Broadened | |
| Dimyristoylphosphatidylcholine (DMPC) | 10% | Decrease | Broadened | |
| Distearoylphosphatidylcholine (DSPC) | 10% | Larger Decrease | Broadened | |
| Dipalmitoylphosphatidylethanolamine (DPPE) | Variable | Complex peak splitting | Indicates phase separation |
Table 2: Influence of α-Tocopherol on Membrane Fluidity and Dynamics Data derived from spectroscopic and simulation studies.
| Membrane System | α-Toc Concentration | Technique | Observed Effect | Reference |
| DPPC Liposomes (Fluid Phase) | Not specified | Fluorescence Polarization | Decreased fluidity (increased order) | |
| DPPC Liposomes (Gel Phase) | Not specified | Fluorescence Polarization | Increased fluidity (decreased order) | |
| Liver Microsomes | > 0.2 molar fraction | ESR Spectroscopy | Reduced acyl chain mobility | |
| SDPC (PUFA) Bilayer | 20 mol % | MD Simulation | Sub-microsecond flip-flop rate | |
| SOPC (MUFA) Bilayer | 20 mol % | MD Simulation | Flip-flop rate >10x slower than in SDPC |
Antioxidant Mechanism and Signaling
The canonical function of α-Toc in membranes is to inhibit lipid peroxidation, a destructive chain reaction initiated by reactive oxygen species (ROS).
Interruption of the Lipid Peroxidation Chain
Lipid peroxidation proceeds in three stages: initiation, propagation, and termination. During propagation, a lipid peroxyl radical (LOO•) abstracts a hydrogen atom from an adjacent PUFA (LH), creating a new lipid radical (L•) and a lipid hydroperoxide (LOOH). α-Toc (TOH) interrupts this cycle by donating its phenolic hydrogen atom to the peroxyl radical, a reaction that is much faster than the propagation step. This action terminates the chain reaction and generates a relatively stable tocopheroxyl radical (TO•).
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. youtube.com [youtube.com]
- 3. α-Tocopherol incorporation in mitochondria and microsomes upon supranutritional vitamin E supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of the location of natural alpha-tocopherol in lipid bilayers by 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transverse distribution of alpha-tocopherol in bilayer membranes studied by fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
The Guardian of the Membrane: A Technical Guide to DL-alpha-Tocopherol's Role in Preventing Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of DL-alpha-tocopherol (a form of Vitamin E) in the prevention of lipid peroxidation. We delve into the core mechanisms of its antioxidant activity, provide detailed experimental protocols for its evaluation, and present quantitative data to support its efficacy. Furthermore, we visualize the intricate signaling pathways and experimental workflows to offer a comprehensive understanding for researchers in the field.
The Chain-Breaking Antioxidant: Mechanism of Action
This compound is a fat-soluble vitamin that primarily functions as a potent chain-breaking antioxidant, protecting polyunsaturated fatty acids (PUFAs) within cellular membranes and lipoproteins from oxidative damage.[1] The process of lipid peroxidation is a self-propagating chain reaction initiated by reactive oxygen species (ROS).
Initiation: A reactive oxygen species, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group of a PUFA, forming a lipid radical (L•).
Propagation: The lipid radical rapidly reacts with molecular oxygen (O2) to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating the chain reaction.
Termination: this compound (α-TOH) intervenes during the propagation phase. It donates a hydrogen atom from its phenolic hydroxyl group to the lipid peroxyl radical, neutralizing it and forming a stable lipid hydroperoxide. This reaction generates the alpha-tocopheroxyl radical (α-TO•), which is relatively stable and less likely to propagate the chain reaction.[1]
The alpha-tocopheroxyl radical can be recycled back to its active form by other antioxidants, such as ascorbate (Vitamin C), creating a synergistic antioxidant network.[2]
References
DL-alpha-Tocopherol absorption, distribution, metabolism, and excretion (ADME) profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) profile of DL-alpha-tocopherol, the synthetic form of vitamin E. Understanding the intricate pathways that govern its bodily transit is paramount for its effective application in research and therapeutic development. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the core processes to facilitate a deeper understanding of its pharmacokinetics.
Absorption: The Gateway to Systemic Circulation
The journey of this compound begins in the small intestine, where its absorption is intricately linked with fat digestion and absorption. As a lipophilic compound, its uptake is facilitated by incorporation into mixed micelles, which are formed with the aid of biliary and pancreatic secretions. While historically considered a passive diffusion process, recent evidence points to the involvement of membrane transporters, including Scavenger Receptor Class B Type I (SR-BI), Niemann-Pick C1-Like 1 (NPC1L1), and CD36, in its transport into enterocytes.[1]
Esterified forms of alpha-tocopherol, such as DL-alpha-tocopheryl acetate commonly found in supplements, must first be hydrolyzed by pancreatic esterases to release the free tocopherol for absorption.[2] Once inside the enterocytes, alpha-tocopherol is packaged into chylomicrons, which are then secreted into the lymphatic system before entering systemic circulation.[2][3]
The bioavailability of the stereoisomers present in this compound differs significantly. The natural RRR-α-tocopherol has approximately twice the bioavailability of the synthetic all-rac-α-tocopherol.[4] This is a critical consideration in both nutritional and pharmacological contexts. Studies have shown that the presence of dietary fat can enhance the absorption of alpha-tocopherol, although the exact amount of fat required for optimal uptake is still under investigation.
Quantitative Data on Absorption and Bioavailability
| Parameter | Value | Condition | Reference |
| Bioavailability Ratio (RRR:all-rac) | ~2:1 | In humans, based on plasma and tissue concentrations after deuterated isotope administration. | |
| Bioavailability Ratio (RRR:all-rac) | 1.3:1 | In non-smokers, based on AUC and Cmax after administration of deuterated isotopes. | |
| Absorption Percentage | ~55% | Of an oral dose of α-tocopherol in humans. | |
| Absorption Percentage | 26.1% ± 1.0% | In adults with metabolic syndrome. | |
| Absorption Percentage | 29.5% ± 1.1% | In healthy adults. |
Distribution: Hepatic Sorting and Tissue Delivery
Following their journey through the lymphatic system and circulation, chylomicron remnants deliver the absorbed alpha-tocopherol to the liver. The liver plays a pivotal role in regulating the body's vitamin E status through the action of a specific cytosolic protein: the alpha-tocopherol transfer protein (α-TTP). This protein exhibits a high affinity for the 2R-stereoisomers of alpha-tocopherol, which are found in both natural (RRR) and synthetic (all-rac) forms.
α-TTP preferentially incorporates these alpha-tocopherol stereoisomers into nascent very low-density lipoproteins (VLDL). These VLDLs are then secreted from the liver into the bloodstream. As VLDLs are metabolized to low-density lipoproteins (LDL) and high-density lipoproteins (HDL), alpha-tocopherol is distributed to various tissues throughout the body. The majority of the body's alpha-tocopherol is stored in adipose tissue, with significant amounts also found in the liver and skeletal muscle.
The preferential binding of α-TTP to alpha-tocopherol explains why it is the predominant form of vitamin E found in human plasma and tissues, despite other tocopherols, such as gamma-tocopherol, being more abundant in the diet.
Quantitative Data on Tissue Distribution
| Tissue | Concentration Range | Species/Condition | Reference |
| Plasma (supplemented) | 4.4–7.9 µM | Mice supplemented with 5-10 g α-tocopherol/kg diet. | |
| Liver (supplemented) | 182–193 µM | Mice supplemented with 5-10 g α-tocopherol/kg diet. | |
| Brain (supplemented) | 1.49–1.75 µM | Mice supplemented with 5-10 g α-tocopherol/kg diet. | |
| Adipose Tissue | 1.4-4.6 times greater than plasma for γ-tocopherol | Humans undergoing elective surgery. |
Metabolism: Catabolic Pathways for Elimination
Alpha-tocopherol that is not incorporated into VLDL by α-TTP is directed towards metabolic pathways for eventual excretion. The primary route of tocopherol catabolism is initiated by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, CYP4F2 and, to a lesser extent, CYP3A4, catalyze the ω-hydroxylation of the phytyl side chain of tocopherol.
This initial hydroxylation is followed by a series of β-oxidation steps, which progressively shorten the phytyl tail. This process generates a series of water-soluble metabolites, with the final and most well-characterized being 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC). Other long-chain and intermediate-chain carboxychromanols are also formed.
It is noteworthy that other forms of tocopherol, such as gamma-tocopherol, are more readily metabolized via this pathway than alpha-tocopherol, which contributes to their lower concentrations in the body.
Visualizing the Metabolic Pathway of Alpha-Tocopherol
References
- 1. Vitamin E Bioavailability: Mechanisms of Intestinal Absorption in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin E | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Human plasma and tissue alpha-tocopherol concentrations in response to supplementation with deuterated natural and synthetic vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Capacity Assays for DL-alpha-Tocopherol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core in vitro antioxidant capacity assays for DL-alpha-Tocopherol (a synthetic form of Vitamin E). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the principles, experimental protocols, and data interpretation for the most commonly employed assays: DPPH, ABTS, FRAP, and ORAC.
Introduction to In Vitro Antioxidant Capacity Assays
Antioxidant capacity is a measure of the ability of a compound to inhibit oxidation. In biological systems, antioxidants are crucial for mitigating the damaging effects of free radicals and reactive oxygen species (ROS), which are implicated in a multitude of disease pathologies. This compound, a lipid-soluble antioxidant, primarily functions by donating a hydrogen atom from the hydroxyl group on its chromanol ring to neutralize free radicals, thereby preventing lipid peroxidation in cell membranes.
In vitro assays are indispensable tools for the initial screening and characterization of the antioxidant potential of compounds like this compound. These assays are typically based on two primary mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET).
-
Hydrogen Atom Transfer (HAT) based assays: These assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. The ORAC assay is a prime example of a HAT-based method.
-
Single Electron Transfer (SET) based assays: In these assays, the antioxidant provides an electron to reduce an oxidant. The color change of the oxidant is measured spectrophotometrically. DPPH, ABTS, and FRAP assays are predominantly based on the SET mechanism.
This guide will delve into the specifics of these four key assays, providing the necessary details for their successful implementation and interpretation in the context of this compound analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used and straightforward method for assessing antioxidant capacity. It measures the ability of an antioxidant to scavenge the stable DPPH radical.
Principle: The DPPH radical is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H (diphenylpicrylhydrazine), resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the antioxidant capacity of the sample.[1][2][3]
Experimental Workflow:
Caption: DPPH Assay Experimental Workflow.
Reaction Mechanism:
Caption: DPPH Radical Scavenging Mechanism.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 2,2-diphenyl-1-picrylhydrazyl in methanol or ethanol. Store in a dark bottle at 4°C. The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or methanol).
-
Standard Solutions: Prepare a series of dilutions of this compound from the stock solution.
-
Positive Control: A solution of a standard antioxidant like Trolox or ascorbic acid can be used for comparison.
-
-
Assay Procedure:
-
Pipette a specific volume of the this compound standard solutions or sample into test tubes.
-
Add the DPPH working solution to all test tubes.
-
Include a blank containing only the solvent and the DPPH solution.
-
Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another prevalent method for measuring antioxidant capacity, suitable for both hydrophilic and lipophilic antioxidants.
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color with a maximum absorbance at 734 nm. The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS radical cation is reduced back to the colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and is measured as a decrease in absorbance at 734 nm.[4]
Experimental Workflow:
Caption: ABTS Assay Experimental Workflow.
Reaction Mechanism:
Caption: ABTS Radical Scavenging Mechanism.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound Stock and Standard Solutions: Prepare as described for the DPPH assay.
-
Standard: Trolox is commonly used as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).
-
-
Assay Procedure:
-
Add a small volume of the diluted ABTS•+ working solution to a cuvette.
-
Add a specific volume of the this compound standard solutions or sample.
-
Mix and record the decrease in absorbance at 734 nm after a set incubation period (e.g., 6 minutes).
-
-
Data Analysis:
-
The percentage of inhibition of absorbance is calculated similarly to the DPPH assay.
-
The results are often expressed as TEAC (Trolox Equivalent Antioxidant Capacity), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The FRAP assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium (pH 3.6). The change in absorbance is measured at 593 nm. The FRAP assay is a non-specific and rapid method, but it should be noted that it does not measure the antioxidant activity against free radicals.
Experimental Workflow:
Caption: FRAP Assay Experimental Workflow.
Reaction Mechanism:
Caption: FRAP Assay Chemical Reaction.
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
This compound Stock and Standard Solutions: Prepare in a solvent compatible with the aqueous FRAP reagent. Due to the lipophilic nature of alpha-tocopherol, a co-solvent system may be necessary. However, Trolox, a water-soluble analog, is often used as a standard.
-
Ferrous Sulfate (FeSO₄) Standard Solutions: Prepare a series of aqueous ferrous sulfate solutions for the standard curve.
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the sample or standard to the pre-warmed FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
A standard curve is constructed using the absorbance of the ferrous sulfate solutions.
-
The FRAP value of the sample is determined by comparing its absorbance with the standard curve and is expressed as µM Fe²⁺ equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.
Principle: The ORAC assay measures the oxidative degradation of a fluorescent probe (typically fluorescein) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity to protect the fluorescein from degradation is quantified. The fluorescence decay is monitored over time, and the antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). A higher AUC indicates a higher antioxidant capacity. For lipophilic compounds like this compound, a modified protocol using a solubility enhancer such as randomly methylated-β-cyclodextrin (RMCD) is often employed.
Experimental Workflow:
Caption: ORAC Assay Experimental Workflow.
Reaction Mechanism:
Caption: ORAC Assay Reaction Mechanism.
Experimental Protocol:
-
Reagent Preparation:
-
Fluorescein Solution: Prepare a working solution of fluorescein in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
AAPH Solution: Prepare a fresh solution of AAPH in the same buffer.
-
This compound Stock and Standard Solutions: For the lipophilic ORAC assay, dissolve this compound in a solvent like acetone and then dilute in a buffer containing a solubility enhancer (e.g., 7% RMCD in 50% acetone-water).
-
Trolox Standard: Prepare a series of Trolox dilutions to be used as the standard for quantifying the ORAC value.
-
-
Assay Procedure:
-
In a 96-well microplate, add the fluorescein solution to all wells.
-
Add the blank (solvent), Trolox standards, and this compound samples to their respective wells.
-
Incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately place the microplate in a fluorescence reader and monitor the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every minute for at least 60 minutes.
-
-
Data Analysis:
-
The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the standards and samples.
-
A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the sample is calculated from the standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.
-
Quantitative Data Summary for this compound
The antioxidant capacity of this compound can vary depending on the assay method, solvent system, and experimental conditions. The following table summarizes representative quantitative data found in the literature. It is important to note that direct comparison of values between different assays is not always straightforward due to the different reaction mechanisms and conditions.
| Assay | Parameter | Reported Value for this compound | Reference |
| DPPH | IC50 | Varies widely, often in the range of 10-50 µg/mL. A study reported a value comparable to BHT and Trolox. | |
| ABTS | TEAC | Approximately 1.0 (by definition when used as a standard, though values can vary based on reaction kinetics). | |
| FRAP | FRAP Value | The stoichiometric factor for alpha-tocopherol in the FRAP assay is reported to be 2.0. | |
| ORAC | ORAC Value | Can be in the range of 1,200-1,500 µmol TE/g. |
Note: The values presented are for illustrative purposes and can differ based on specific experimental setups. Researchers should always run appropriate standards and controls for accurate quantification.
Conclusion
This technical guide has provided a detailed overview of four widely used in vitro antioxidant capacity assays—DPPH, ABTS, FRAP, and ORAC—with a specific focus on their application to this compound. The choice of assay should be guided by the specific research question and an understanding of the underlying chemical mechanisms. For a comprehensive assessment of antioxidant potential, it is often recommended to use a battery of assays that cover both HAT and SET mechanisms. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of nutrition, pharmacology, and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends - MedCrave online [medcraveonline.com]
- 4. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of DL-alpha-Tocopherol in Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-alpha-tocopherol (α-T), the most biologically active form of vitamin E, has long been recognized for its potent antioxidant properties, primarily as a scavenger of lipid peroxyl radicals within cellular membranes.[1][2] However, a growing body of evidence reveals that its physiological functions extend far beyond this antioxidant role, encompassing the direct and specific modulation of key signal transduction pathways that govern fundamental cellular processes.[3][4] These non-antioxidant activities involve specific interactions with enzymes, transcription factors, and structural proteins, leading to alterations in gene expression and cellular responses such as proliferation, apoptosis, and inflammation.[3] This technical guide provides an in-depth exploration of the mechanisms by which this compound modulates critical signaling cascades, presenting quantitative data, detailed experimental protocols, and visual representations of the pathways involved.
Modulation of Protein Kinase C (PKC) Signaling
One of the most well-characterized non-antioxidant functions of α-T is the inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases that play a central role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.
This compound has been shown to inhibit PKC activity in various cell types, including vascular smooth muscle cells, brain cells, and fibroblasts. This inhibition is specific to the alpha-isoform of tocopherol, as other isoforms like d-beta-tocopherol with similar antioxidant properties do not exhibit the same effect. The inhibitory action of α-T on PKC is not due to a direct interaction with the enzyme but is rather linked to the activation of protein phosphatase 2A (PP2A), which dephosphorylates and thereby inactivates PKCα. This specific inactivation of PKCα by α-tocopherol has been shown to be time- and dose-dependent.
The inhibition of PKC by α-T has significant downstream consequences, most notably the inhibition of cell proliferation. This anti-proliferative effect has been observed in vascular smooth muscle cells, retinal pigment epithelial cells, and various cancer cell lines.
Quantitative Data on PKC Inhibition and Cell Proliferation
| Cell Line/System | α-T Concentration | Effect | Reference |
| In vitro brain protein kinase C | 450 µM | Half-inhibitory concentration (IC50) | |
| Rat aortic A7r5 smooth muscle cells | Dose-dependent | Inhibition of PKC | |
| Human retina pigment epithelium (RPE) cells | 100 µM | Maximal inhibition of proliferation | |
| MCF-7 breast and CRL-1740 prostate cancer cells | 0.1 mM | Potent suppression of growth | |
| HEL and OCIM-1 erythroleukemia cells | > 0.25 mM | Inhibition of proliferation |
Experimental Protocol: In Vitro Protein Kinase C (PKC) Activity Assay
Objective: To determine the direct effect of this compound on PKC activity.
Materials:
-
Purified brain PKC
-
This compound stock solution (in ethanol or DMSO)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM CaCl2)
-
Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Phosphatidylserine and diacylglycerol (PKC activators)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing assay buffer, PKC activators, and varying concentrations of this compound or vehicle control.
-
Add the purified PKC enzyme to the reaction mixtures and pre-incubate for a specified time (e.g., 10 minutes) at 30°C.
-
Initiate the kinase reaction by adding the substrate peptide and [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of PKC inhibition at each concentration of this compound relative to the vehicle control.
Signaling Pathway Diagram: PKC Inhibition by this compound
PKC signaling inhibition by this compound.
Modulation of PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is frequently observed in cancer. This compound has been shown to modulate the PI3K/Akt pathway, often leading to pro-apoptotic effects in cancer cells.
Specifically, α- and γ-tocopherols can facilitate the dephosphorylation of Akt at Ser473, a key step in its inactivation. This is mediated by the phosphatase PHLPP1 (PH domain leucine-rich repeat protein phosphatase 1). The inactivation of Akt can lead to the induction of apoptosis. In some contexts, tocopherol has been shown to protect cells from oxidative stress-induced damage by inhibiting ferroptosis through the PI3K/Akt/mTOR pathway.
Quantitative Data on PI3K/Akt Pathway Modulation
| Cell Line | Tocopherol Form & Concentration | Effect | Reference |
| LNCaP and PC-3 prostate cancer cells | γ-tocopherol (~100-150 µM) | IC50 for antiproliferative effect | |
| LNCaP and PC-3 prostate cancer cells | α-tocopherol (~400 µM) | IC50 for antiproliferative effect | |
| Bone Marrow Stromal Cells (BMSCs) | Tocopherol | Upregulated phosphorylation of PI3K, AKT, and mTOR |
Experimental Protocol: Western Blot Analysis of Akt Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation status of Akt.
Materials:
-
Cell line of interest (e.g., prostate cancer cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration.
-
Lyse the cells with lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the change in Akt phosphorylation.
Signaling Pathway Diagram: PI3K/Akt Pathway Modulation by this compound
PI3K/Akt pathway modulation by this compound.
Modulation of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Aberrant NF-κB activation is associated with chronic inflammatory diseases and cancer. This compound has been shown to attenuate NF-κB activation, thereby exerting anti-inflammatory effects.
In cancer-bearing mice, α-tocopherol treatment has been found to down-regulate the expression and secretion of the pro-inflammatory cytokine IL-6 by suppressing NF-κB binding to the IL-6 promoter. This effect was observed to be independent of its antioxidant capacity. Similarly, in a model of lipopolysaccharide (LPS)-induced sickness behavior, α-tocopherol attenuated NF-κB activation and the production of pro-inflammatory cytokines in the brain.
Quantitative Data on NF-κB Pathway Modulation
| Model System | α-T Treatment | Effect | Reference |
| Cancerous mice liver | 100 mg/kg bw | Down-regulated NF-κB binding activity by up to 50% | |
| LPS-treated mice brain | 20 mg (3 daily i.p. injections) | Attenuated LPS-activated NF-κB |
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
Objective: To determine the effect of this compound on the DNA binding activity of NF-κB.
Materials:
-
Nuclear protein extracts from cells or tissues treated with or without this compound and an inflammatory stimulus (e.g., LPS or TNF-α).
-
Oligonucleotide probe containing the NF-κB consensus binding site, labeled with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) tag.
-
Poly(dI-dC) as a non-specific competitor DNA.
-
Binding buffer.
-
Native polyacrylamide gel.
-
Detection system appropriate for the label (chemiluminescence or autoradiography).
Procedure:
-
Prepare nuclear protein extracts from control and treated cells/tissues.
-
Quantify the protein concentration in the nuclear extracts.
-
Set up the binding reactions containing nuclear extract, labeled NF-κB probe, poly(dI-dC), and binding buffer.
-
Incubate the reactions at room temperature for a specified time (e.g., 20-30 minutes) to allow for protein-DNA binding.
-
For supershift assays, specific antibodies against NF-κB subunits (e.g., p65) can be added to the reaction to confirm the identity of the shifted band.
-
Resolve the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer the separated complexes to a membrane (for non-radioactive detection) or dry the gel (for radioactive detection).
-
Detect the labeled probe to visualize the DNA-protein complexes.
-
A decrease in the intensity of the shifted band in the this compound-treated samples compared to the stimulated control indicates inhibition of NF-κB DNA binding activity.
Signaling Pathway Diagram: NF-κB Pathway Modulation by this compound
References
Methodological & Application
Application Note: Quantification of DL-alpha-Tocopherol in Plasma using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-alpha-tocopherol, a form of Vitamin E, is a crucial fat-soluble antioxidant that protects cell membranes from oxidative damage.[1] Its quantification in plasma is essential for nutritional assessment, disease monitoring, and in pharmacokinetic studies during drug development. This application note provides a detailed protocol for the determination of this compound in plasma samples using a simple and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method involves protein precipitation and liquid-liquid extraction for sample clean-up, followed by chromatographic separation on a C18 column.
Principle
Plasma proteins are first denatured and precipitated using an organic solvent like methanol. This compound is then extracted from the plasma matrix into an immiscible organic solvent, typically hexane or petroleum ether.[2][3] The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase. The reconstituted sample is then injected into an HPLC system. The separation is achieved on a C18 reversed-phase column with a mobile phase consisting of methanol.[2][4] Detection is performed using a UV detector at a wavelength of 294 nm, where alpha-tocopherol exhibits significant absorbance. Quantification is achieved by comparing the peak area of alpha-tocopherol in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Reagents and Materials
-
Methanol (HPLC grade)
-
Petroleum ether (40-60°C, analytical grade)
-
n-Hexane (HPLC grade)
-
Ethanol (analytical grade)
-
Sodium Chloride (NaCl, analytical grade)
-
This compound standard (e.g., SUPELCO 4-7783)
-
Butylated hydroxytoluene (BHT)
-
Water (HPLC grade)
-
Plasma samples (store at -20°C until analysis)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator or nitrogen evaporator
-
Micropipettes
-
Glass centrifuge tubes
Preparation of Standard Solutions
-
Stock Solution (1000 mg/L): Accurately weigh and dissolve 100 mg of this compound in 100 mL of methanol. Store in an amber vial at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.2 to 10.0 mg/L. These solutions are used to construct the calibration curve.
Sample Preparation
-
Thaw frozen plasma samples at 37°C for 1 hour.
-
Vortex the plasma sample for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.
-
Pipette 1.0 mL of the plasma into a glass centrifuge tube.
-
Add 1.0 mL of methanol to the plasma, vortex for 30 seconds to precipitate proteins.
-
Add 8.0 mL of petroleum ether and approximately 1 g of NaCl to the tube.
-
Vortex the mixture for 30 seconds, followed by sonication for 5 minutes (optional, but recommended for improved extraction).
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic (petroleum ether) layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 8 mL of petroleum ether (without NaCl).
-
Combine the organic extracts.
-
Evaporate the pooled organic extract to dryness under a stream of nitrogen or using a rotary evaporator at 45°C.
-
Reconstitute the dried residue in 1.0 mL of methanol.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC Conditions
-
Column: C18, 25 cm x 4.6 mm, 5 µm
-
Mobile Phase: 100% Methanol
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 294 nm
-
Run Time: Approximately 9 minutes
Data Analysis
-
Identify the this compound peak in the chromatogram based on the retention time of the standard. The expected retention time is between 6-7 minutes.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the plasma samples using the regression equation.
Data Presentation
Method Validation Parameters
The following tables summarize the quantitative data from method validation studies.
Table 1: Precision
| Parameter | Coefficient of Variation (CV%) | Source |
| Intra-analysis Repeatability | 2.41% | |
| Inter-analysis Repeatability | 1.64% | |
| Within-day Precision | 5.2% RSD | |
| Between-day Precision | 6.1% RSD |
Table 2: Recovery and Linearity
| Parameter | Value | Source |
| Mean Recovery | 100% | |
| Linearity Range | 0.2 - 10.0 mg/L | |
| Detection Limit | 0.1 µmol/L |
Visualization
Experimental Workflow
Caption: Workflow for this compound Quantification in Plasma.
References
- 1. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of HPLC method for the determination of alpha-tocopherol in human erythrocytes for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of DL-alpha-Tocopherol in Tissue Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-alpha-Tocopherol, the most biologically active form of Vitamin E, is a critical lipophilic antioxidant that protects cell membranes from oxidative damage. Its quantification in various tissues is essential for understanding its role in health and disease, as well as for pharmacokinetic and pharmacodynamic studies in drug development. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is suitable for high-throughput analysis and provides accurate and precise results.
Experimental Protocols
Materials and Reagents
-
This compound certified standard
-
This compound-d6 (internal standard, IS)
-
Butylated Hydroxytoluene (BHT)
-
Ascorbic Acid
-
LC-MS/MS grade Methanol, Acetonitrile, Isopropanol, n-Hexane, and Water
-
Formic Acid and Ammonium Acetate
-
Phosphate Buffered Saline (PBS)
-
Ethanolic Potassium Hydroxide (KOH) solution (10% w/v)
-
Pyrogallol
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d6 in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with methanol to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a 100 ng/mL working solution of this compound-d6 in methanol.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 8, 80, and 800 ng/mL) from a separate stock solution of this compound.
Tissue Sample Preparation
This protocol is a general guideline and may require optimization for specific tissue types.
-
Homogenization:
-
Saponification (for high-lipid tissues like liver and adipose tissue):
-
Liquid-Liquid Extraction (LLE):
-
Cool the sample tube on ice.
-
Spike 100 µL of the homogenate (or saponified homogenate) with 10 µL of the 100 ng/mL internal standard working solution.
-
Add 400 µL of ice-cold ethanol to precipitate proteins and vortex for 30 seconds.[2]
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of n-hexane and vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 1 mL of n-hexane to maximize recovery.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., Methanol:Acetonitrile, 50:50, v/v) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC System: Agilent 1200 series or equivalent
-
MS System: Agilent 6460 Triple Quadrupole MS or equivalent
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
-
Mobile Phase B: Methanol with 0.1% Formic Acid and 5 mM Ammonium Acetate
-
Gradient:
-
0-1 min: 80% B
-
1-5 min: 80% to 98% B
-
5-7 min: 98% B
-
7.1-9 min: 80% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 431.4 | 165.2 | 70 | 27 |
| This compound-d6 | 437.4 | 171.2 | 70 | 29 |
Data Presentation
The following table summarizes typical quantitative performance parameters for the LC-MS/MS analysis of this compound.
| Parameter | Value | Reference |
| Linearity Range | 0.4 - 20 µg/mL | |
| R² | > 0.995 | |
| Limit of Detection (LOD) | 0.8 pg/mg | |
| Limit of Quantification (LOQ) | 2.7 pg/mg | |
| Intra-day Precision (%CV) | < 10% | |
| Inter-day Precision (%CV) | < 10% | |
| Accuracy | 90 - 110% | |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound from tissue samples.
Caption: Simplified metabolic pathway of alpha-Tocopherol.
References
Protocol for the Application of DL-alpha-Tocopherol in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of DL-alpha-Tocopherol (a synthetic form of Vitamin E) in primary cell culture experiments. This document outlines the mechanisms of action, provides detailed protocols for its preparation and application, and summarizes its effects on various primary cell types.
This compound is a potent, lipid-soluble antioxidant that plays a crucial role in protecting cell membranes from oxidative damage by scavenging free radicals.[1][2][3][4] Beyond its antioxidant properties, it is also involved in the modulation of key signaling pathways, regulation of gene expression, and control of cellular proliferation and apoptosis.
Data Summary
The following table summarizes the effective concentrations and observed effects of this compound in various cell culture applications.
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Human Dermal Fibroblasts (HDFs) | 50 µM | 48 hours | Increased cell viability (107%) | |
| Human Skin Fibroblasts | Not specified | Not specified | Protection against UVB-induced cytotoxic effects. | |
| Human Tenon's Capsule Fibroblasts | 100 µM | Not specified | Maximal inhibition of proliferation. | |
| Human Retinal Pigment Epithelium (RPE) cells | Not specified | Not specified | Inhibition of proliferation without cytotoxic effects. | |
| Madin-Darby Bovine Kidney (MDBK) epithelial cells | 10, 20, 40 µM | 24 hours | Concentration-dependent inhibition of cell proliferation and slowing of DNA synthesis. | |
| Hormone-responsive breast (MCF-7) and prostate (CRL-1740) cancer cell lines | 0.1 mM | Not specified | Potent suppression of cell growth. | |
| Erythroleukemia cell lines (HEL, OCIM-1) | > 0.25 mM | Not specified | Inhibition of proliferation. | |
| Cancer cells (OCIM-1, HEL, MCF-7) | 0.1-1 mM | 0-12 days | Inhibition of proliferation, DNA synthesis, and induction of apoptosis. | |
| Murine RAW264.7 Macrophages | 5 µM | 24 hours | Induction of apoptotic and necrotic cell death. |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is practically insoluble in water and requires an organic solvent for initial dissolution.
Materials:
-
This compound (neat oil or powder)
-
Ethanol, absolute (cell culture grade)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Sterile-filtered phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Solvent Selection: Ethanol or DMSO are common solvents. For sensitive primary cell lines, it is crucial to determine the maximal tolerable solvent concentration (typically ≤ 0.1% v/v).
-
Stock Solution Preparation (Example using Ethanol):
-
To prepare a 100 mM stock solution, dissolve 43.07 mg of this compound (FW: 430.7 g/mol ) in 1 mL of absolute ethanol.
-
Vortex thoroughly until the oil is completely dissolved. The solution should be clear and slightly yellow.
-
If precipitation or phase separation occurs, gentle warming and/or sonication can aid dissolution.
-
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with the chosen solvent.
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller volumes in light-protecting tubes to minimize freeze-thaw cycles and light exposure.
-
Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months. Always protect from light.
-
Treatment of Primary Cells with this compound
Procedure:
-
Cell Seeding: Plate primary cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare a working solution by diluting the stock solution directly into pre-warmed complete cell culture medium to the final desired concentration. For example, to achieve a 50 µM final concentration from a 100 mM stock, add 0.5 µL of the stock solution to 1 mL of culture medium.
-
Vortex the medium immediately after adding the stock solution to ensure even dispersion.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired concentration of this compound.
-
Include a vehicle control group by treating cells with medium containing the same final concentration of the solvent (e.g., ethanol or DMSO) used to prepare the stock solution.
-
-
Incubation: Incubate the cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO₂).
Assessing Cell Viability using MTT Assay
This protocol assesses the effect of this compound on cell viability and proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plate reader
Procedure:
-
Cell Treatment: Seed and treat cells with various concentrations of this compound and a vehicle control in a 96-well plate as described above.
-
Addition of MTT: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Signaling Pathways Modulated by this compound
This compound influences several key signaling cascades, primarily through its antioxidant-independent functions. It is known to inhibit Protein Kinase C (PKC) and modulate the Phosphatidylinositol 3-kinase (PI3K) pathway, which in turn affects downstream processes like cell proliferation, apoptosis, and inflammation.
Caption: Signaling pathways modulated by this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound on primary cells.
Caption: General workflow for in vitro studies.
References
Application Notes and Protocols: DL-alpha-Tocopherol as a Positive Control in Oxidative Stress Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Consequently, the evaluation of the antioxidant potential of novel therapeutic agents is a critical component of drug discovery and development. A positive control is essential in these antioxidant assays to validate the experimental setup and provide a benchmark for comparison. DL-alpha-Tocopherol, a synthetic form of Vitamin E, is a potent, lipid-soluble antioxidant widely employed as a positive control in various oxidative stress assays.[1] Its well-established free radical scavenging activity makes it an ideal candidate for this purpose.[2]
This document provides detailed application notes and protocols for the use of this compound as a positive control in three common oxidative stress assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Thiobarbituric Acid Reactive Substances (TBARS) assay for lipid peroxidation.
Mechanism of Action of this compound as an Antioxidant
This compound exerts its antioxidant effects primarily by donating a hydrogen atom from the hydroxyl group on its chromanol ring to free radicals. This process neutralizes the radicals and terminates the chain reactions of lipid peroxidation.[3] The resulting tocopheryl radical is relatively stable and can be regenerated back to its active form by other antioxidants, such as ascorbic acid.
Data Presentation: Antioxidant Activity of this compound
The antioxidant capacity of this compound can be quantified using various assays. The following tables summarize typical quantitative data for this compound in the DPPH, ABTS, and TBARS assays.
Table 1: DPPH Radical Scavenging Activity of this compound
| Parameter | Value | Reference |
| IC50 | 12.1 ± 3.6 µM | [4] |
| IC50 | Comparable to BHT and Trolox | [4] |
IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the initial DPPH radicals.
Table 2: ABTS Radical Scavenging Activity of this compound
| Parameter | Value | Reference |
| TEAC | 1.00 | |
| Activity | Identical to Trolox in methanol |
TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of the antioxidant strength of a substance, relative to the water-soluble vitamin E analog, Trolox.
Table 3: Inhibition of Lipid Peroxidation by this compound (TBARS Assay)
| Assay Condition | Inhibition | Reference |
| Iron-induced lipid peroxidation in rat brain homogenates | IC50 of a potent derivative was 0.21 ± 0.05 µM | |
| TCDD-induced MDA level increase | α-tocopherol administration resolved harmful effects | |
| Lamb liver | Vitamin E treatment reduced lipoperoxidation |
The TBARS assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
Test compounds
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Standard and Samples:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution to generate a standard curve (e.g., 1 to 100 µg/mL).
-
Prepare solutions of the test compounds at various concentrations.
-
-
Assay:
-
To a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the standard dilutions, test compound solutions, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the standard or test compound. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the standard or test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Materials:
-
This compound or its water-soluble analog, Trolox
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Standard and Samples:
-
Prepare a stock solution of Trolox (or this compound if a suitable solvent system is used) in an appropriate solvent.
-
Prepare a series of dilutions of the Trolox stock solution to generate a standard curve.
-
Prepare solutions of the test compounds at various concentrations.
-
-
Assay:
-
To a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the standard dilutions, test compound solutions, or solvent (as a blank) to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition of absorbance against the concentration of Trolox. The TEAC value of the test compound is then calculated from this curve.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
Principle: This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.
Materials:
-
This compound
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Water bath
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Homogenize the tissue or lyse the cells in a suitable buffer on ice.
-
To induce lipid peroxidation, the sample can be treated with an oxidizing agent (e.g., FeSO4/ascorbate).
-
To test the inhibitory effect, pre-incubate the sample with this compound or the test compound before inducing oxidation.
-
-
Reaction:
-
To 0.5 mL of the sample homogenate, add 2.5 mL of 20% TCA in 0.6 M HCl.
-
Add 2 mL of 0.67% TBA.
-
Mix thoroughly and heat in a boiling water bath for 30 minutes.
-
-
Extraction:
-
Cool the tubes on ice and centrifuge to pellet the precipitate.
-
Transfer the supernatant to a clean tube.
-
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Calculation:
-
Prepare a standard curve using known concentrations of MDA.
-
The concentration of MDA in the samples is calculated from the standard curve and is typically expressed as nmol/mg protein.
-
The percentage of inhibition of lipid peroxidation by this compound or the test compound is calculated by comparing the MDA levels in the treated samples to the untreated (oxidized) control.
-
Mandatory Visualizations
Caption: Oxidative Stress Pathway and a-Tocopherol Intervention.
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ABTS Radical Scavenging Assay Workflow.
Caption: TBARS Assay for Lipid Peroxidation Workflow.
References
- 1. Alpha-tocopherol: roles in prevention and therapy of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Supplementation in Oxidative Stress-Related Diseases: What Have We Learned from Studies on Alpha-Tocopherol? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of DL-alpha-Tocopherol in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-alpha-tocopherol, a synthetic form of Vitamin E, is a potent lipid-soluble antioxidant crucial for protecting cell membranes from oxidative damage. Its administration in rodent models is a fundamental aspect of research in various fields, including neurodegenerative diseases, cancer, inflammation, and metabolic disorders. These application notes provide a comprehensive overview of the methodologies for administering this compound to rodent models, along with expected outcomes and relevant signaling pathways.
Data Presentation: Quantitative Effects of this compound Administration
The following tables summarize quantitative data from various studies on the effects of this compound administration in rodent models.
Table 1: Effects of this compound on Tissue Concentrations in Rodents
| Species/Strain | Dose & Route | Duration | Tissue | Change in α-Tocopherol Concentration | Reference |
| Sprague-Dawley Rats | 100 mg/kg/day, IP | 9 days | Liver | Increased (p < 0.0001) | [1] |
| Sprague-Dawley Rats | 100 mg/kg/day, IP | 9 days | Lung | Increased (p < 0.0001) | [1] |
| Sprague-Dawley Rats | 100 mg/kg/day, IP | 9 days | Kidney | Increased (p < 0.0001) | [1] |
| Sprague-Dawley Rats | 100 mg/kg/day, IP | 9 days | Adrenal | Increased (p < 0.0001) | [1] |
| CD-1 Mice | 100 mg/kg, IP | Single Dose | Plasma | Tmax at 2-4 hours | [2] |
| CD-1 Mice | 100 mg/kg, IP | Single Dose | Liver | Tmax at 2-4 hours | |
| BALB/cJ & C57Bl/6J Mice | 5, 10, 20 g/kg diet | 4 weeks | Plasma | ~6-fold increase over baseline | |
| BALB/cJ & C57Bl/6J Mice | 5, 10, 20 g/kg diet | 4 weeks | Liver | ~4.9-fold increase over baseline | |
| BALB/cJ & C57Bl/6J Mice | 5, 10, 20 g/kg diet | 4 weeks | Brain | ~1.6-fold increase over baseline | |
| Ttpa-/- Mice | 600 mg/kg diet (natural) | 37 weeks | Cerebral Cortex | 4.6 ± 0.3 nmol/g | |
| Ttpa-/- Mice | 816 mg/kg diet (synthetic) | 37 weeks | Cerebral Cortex | 8.0 ± 0.7 nmol/g | |
| Ttpa-/- Mice | 1200 mg/kg diet (high synthetic) | 37 weeks | Cerebral Cortex | 8.5 ± 0.3 nmol/g |
Table 2: Effects of this compound on Biochemical and Physiological Parameters
| Species/Strain | Model | Dose & Route | Duration | Parameter | Observation | Reference |
| Fischer 344 Rats | Toxicity Study | 2000 mg/kg/day, Gavage | 13 weeks | Prothrombin Time (males) | Prolonged | |
| Fischer 344 Rats | Toxicity Study | 2000 mg/kg/day, Gavage | 13 weeks | Activated Partial Thromboplastin Time (males & females) | Lengthened | |
| Fischer 344 Rats | Toxicity Study | 2000 mg/kg/day, Gavage | 13 weeks | Hematocrit & Hemoglobin (males) | Decreased | |
| High-Fat Diet-Fed Mice | Metabolic Syndrome | Supplemented Diet | 20 weeks | Serum Triglycerides & VLDL-C | Improved (P < 0.05) | |
| High-Fat Diet-Fed Mice | Metabolic Syndrome | Supplemented Diet | 20 weeks | Serum & Liver Malondialdehyde (MDA) | Decreased (P < 0.05) | |
| Albino Rats | Toxicity Study | 2000 mg/kg/day, Oral | 30 days | Serum AST & ALT | Significantly increased (p < 0.005) | |
| Albino Rats | Toxicity Study | 500, 1000, 2000 mg/kg/day, Oral | 30 days | Blood Reduced Glutathione (GSH) | Significantly increased (p ≤ 0.05) | |
| Vitamin E-Deficient Rats | Deficiency Study | 2 or 16.7 mg, Single Oral Dose | 48 hours | Plasma & Liver Cholesterol | Decreased 45-55% | |
| Vitamin E-Deficient Rats | Deficiency Study | 2 or 16.7 mg, Single Oral Dose | 48 hours | Adrenal Cholesterol | Increased 122% |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound
This protocol is suitable for achieving rapid and systemic distribution of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, corn oil, or specialized emulsifiers like Vital E or EmcellE)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Rodent restrainer
-
70% Ethanol for disinfection
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve or emulsify the this compound in the chosen vehicle to the desired final concentration (e.g., for a 100 mg/kg dose in a 300g rat with an injection volume of 0.3 mL, the concentration would be 100 mg/mL). Ensure the solution is homogenous.
-
Prepare a vehicle-only control solution.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the precise injection volume.
-
Properly restrain the rodent. For rats, one common method is to hold the animal firmly by the scruff of the neck with one hand, allowing the abdomen to be exposed.
-
Disinfect the injection site on the lower quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn back, which would indicate incorrect placement.
-
Slowly inject the this compound solution or vehicle control.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress, inflammation, or adverse reactions at the injection site. Subcutaneous injections have been noted to cause some inflammation and skin thickening.
-
Record animal weights regularly (e.g., on injection days 1, 4, and 7).
-
Workflow Diagram:
Workflow for Intraperitoneal Administration.
Protocol 2: Oral Gavage Administration of this compound
This method is used for direct and precise oral dosing.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Sterile gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution in the vehicle (e.g., corn oil) at the desired concentration. For example, a study in Fischer 344 rats used doses of 125, 500, or 2000 mg/kg in a corn oil vehicle at a volume of 3.5 ml/kg.
-
Ensure the solution is well-mixed before each administration.
-
-
Animal Handling and Dosing:
-
Weigh the animal to calculate the required dose volume.
-
Gently but firmly restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus and prevent accidental entry into the trachea. Mark this length on the gavage needle.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus to the pre-measured mark.
-
Dispense the solution slowly and steadily.
-
Carefully remove the gavage needle.
-
-
Post-Gavage Monitoring:
-
Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.
-
Monitor for any signs of toxicity, especially at higher doses. High doses (2000 mg/kg) have been associated with mortality in male rats and increased liver-to-body weight ratios in females.
-
Workflow Diagram:
Workflow for Oral Gavage Administration.
Protocol 3: Dietary Supplementation of this compound
This protocol is ideal for long-term studies and mimics a more physiological route of administration.
Materials:
-
This compound
-
Standard rodent chow
-
Diet mixer
-
Pellet maker (optional)
Procedure:
-
Diet Preparation:
-
Calculate the amount of this compound needed to achieve the desired concentration in the diet (e.g., 5, 10, or 20 g α-tocopherol/kg diet).
-
Thoroughly mix the this compound with the powdered rodent chow to ensure even distribution. A geometric dilution method is recommended.
-
If desired, the mixed diet can be re-pelleted.
-
Prepare a control diet with no added this compound.
-
-
Feeding and Housing:
-
House the animals individually or in small groups and provide the prepared diet and water ad libitum.
-
Ensure fresh diet is provided regularly to prevent degradation of the vitamin.
-
Measure food intake and body weight weekly.
-
-
Study Duration and Tissue Collection:
-
Continue the dietary regimen for the planned duration of the study (e.g., 4 weeks to 37 weeks).
-
At the end of the study, animals can be euthanized for tissue collection and analysis.
-
Workflow Diagram:
Workflow for Dietary Supplementation.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects not only through its antioxidant properties but also by modulating various intracellular signaling pathways.
Protein Kinase C (PKC) Inhibition Pathway
Alpha-tocopherol has been shown to inhibit the activity of Protein Kinase C (PKC), an enzyme involved in cell proliferation, differentiation, and apoptosis. This non-antioxidant function can influence gene expression and cellular responses.
Inhibitory effect of α-Tocopherol on PKC signaling.
PPAR-α/γ Regulation in Lipid Metabolism
In models of metabolic disease, this compound can modulate the expression of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.
Regulation of PPAR-α and PPAR-γ by α-Tocopherol.
Antioxidant Defense and Neuroprotection
The primary role of this compound is as a chain-breaking antioxidant, protecting polyunsaturated fatty acids in cell membranes from lipid peroxidation. This is particularly critical in the central nervous system.
Antioxidant mechanism of α-Tocopherol.
References
Application Notes and Protocols: Preparation of DL-alpha-Tocopherol Stock Solutions for In Vitro Studies
Introduction
DL-alpha-Tocopherol, a synthetic form of Vitamin E, is a potent lipid-soluble antioxidant crucial for protecting cellular membranes from oxidative damage.[1] Its lipophilic nature presents challenges for its application in aqueous in vitro cell culture systems. These notes provide detailed protocols for the preparation, storage, and application of this compound stock solutions to ensure stability, bioavailability, and reproducibility in experimental settings. The primary challenge is overcoming its poor aqueous solubility, which necessitates the use of organic solvents for initial stock preparation and careful dilution techniques for final working concentrations in cell culture media.[1]
Solubility and Stability
This compound is supplied as a neat oil and is practically insoluble in water.[1] It is, however, miscible in several organic solvents. The choice of solvent is critical and depends on the experimental design and the tolerance of the cell line to the solvent.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Method Notes |
| Ethanol | ≥ 100 mg/mL (232.17 mM) | Readily miscible. |
| DMSO | 20 mg/mL (46.43 mM) | Requires sonication to aid dissolution. |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | For creating aqueous working solutions. |
| Dimethylformamide (DMF) | Miscible | Purge with inert gas. |
Stability of the stock solution is paramount for reproducible results. Light and oxygen can degrade this compound. The acetate form is more stable to light and oxidation but requires cellular esterases to become active.
Table 2: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Duration | Conditions |
| Neat Oil | 4°C | ≥ 4 years | As supplied. |
| Organic Stock (e.g., Ethanol, DMSO) | -20°C | Up to 1 month | Protect from light. |
| Organic Stock (e.g., Ethanol, DMSO) | -80°C | Up to 6 months | Protect from light; aliquot to avoid freeze-thaw cycles. |
| Aqueous Working Solution | 4°C | Not Recommended (>24h) | Prepare fresh before each experiment. |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Primary Stock Solution (100 mM in Ethanol)
This protocol describes the preparation of a 100 mM primary stock solution in ethanol, which is often the preferred solvent due to its lower cytotoxicity compared to DMSO for many cell lines.
Materials:
-
This compound (neat oil, FW: 430.7 g/mol )
-
Anhydrous Ethanol (≥99.5%)
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Pipettes and sterile tips
Methodology:
-
Warm the this compound neat oil vial to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh out 43.07 mg of this compound into a sterile amber vial.
-
Add 1 mL of anhydrous ethanol to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the oil is completely dissolved. The solution should be clear.
-
Purge the headspace of the vial with an inert gas (e.g., argon) to displace oxygen and minimize oxidation.
-
Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.
Protocol 2: Preparation of Working Solutions for Cell Culture
Due to the insolubility of this compound in aqueous media, direct dilution of the primary stock can cause precipitation. This protocol outlines a serial dilution method to prepare a final working solution for treating cells.
Materials:
-
100 mM this compound primary stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium (containing serum, if used)
-
Sterile conical tubes
Methodology:
-
Thaw an aliquot of the 100 mM primary stock solution at room temperature, protected from light.
-
Prepare an intermediate dilution. Pipette a small volume of the primary stock (e.g., 2 µL) into a larger volume of pre-warmed complete cell culture medium (e.g., 998 µL for a 200 µM intermediate solution). Crucially, add the stock solution dropwise while gently vortexing or swirling the medium to facilitate dispersion and prevent precipitation. The presence of serum proteins can help solubilize the lipophilic compound.
-
From this intermediate solution, perform a final dilution to achieve the desired treatment concentration. For example, to achieve a final concentration of 20 µM, add 100 µL of the 200 µM intermediate solution to 900 µL of complete cell culture medium.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, optimization (e.g., using a higher serum concentration or a different solvent) may be necessary.
-
Use the freshly prepared working solution immediately for cell treatment. Do not store aqueous solutions.
Visualization of Workflow and Biological Activity
Experimental Workflow Diagram
The following diagram illustrates the key steps from receiving the compound to preparing the final working solution for cell treatment.
References
Application Notes: Assessing the Neuroprotective Effects of DL-alpha-Tocopherol In Vitro
Introduction
DL-alpha-Tocopherol (α-Toc), the most biologically active form of Vitamin E, is a potent lipid-soluble antioxidant extensively studied for its neuroprotective properties.[1][2] Its primary role involves protecting cell membranes from lipid peroxidation by scavenging free radicals.[3][4] However, emerging research indicates that its neuroprotective mechanisms extend beyond antioxidant activity to include the modulation of specific signaling pathways, gene expression, and enzyme activity.[1] These application notes provide a comprehensive overview of the in vitro methods used to assess the neuroprotective effects of this compound, targeting researchers in neuroscience and drug development.
Key Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through several interconnected mechanisms:
-
Antioxidant Activity: As a primary chain-breaking antioxidant, α-Toc directly neutralizes peroxyl radicals, thus inhibiting the propagation of lipid peroxidation in neuronal membranes, a key event in oxidative stress-induced cell death.
-
Modulation of Amyloid-Beta (Aβ) Processing: In models of Alzheimer's disease, α-Toc has been shown to shift the processing of Amyloid Precursor Protein (APP) towards the non-amyloidogenic pathway. It can upregulate genes involved in this protective pathway while downregulating those in the amyloidogenic pathway that leads to the production of neurotoxic Aβ peptides.
-
Signal Transduction and Gene Regulation: α-Toc can influence enzyme activity and modulate signal transduction cascades independent of its antioxidant properties. For instance, it can suppress the expression of pro-inflammatory cytokines like IL-6 and TNFα in nerve cells.
-
Regulation of Calcium Homeostasis: Studies suggest that α-Toc can regulate neuronal calcium channels, potentially by decreasing the expression of the calcium channel alpha 1C subunit, thereby preventing excitotoxicity.
Data Presentation: Efficacy of this compound in In Vitro Models
The following tables summarize quantitative data from studies investigating the neuroprotective effects of this compound against various neurotoxic insults in different neuronal cell models.
Table 1: Protection Against Amyloid-Beta (Aβ)-Induced Cytotoxicity
| Cell Line | Insult | α-Tocopherol Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| SH-SY5Y | Aβ₁₋₄₂ | 10 µM, 50 µM, 100 µM, 200 µM | Reduction in cytotoxicity (as measured by MTT assay) | |
| Primary Neurons | Aβ | 100 µM | Prevents neuronal degeneration |
| SH-SY5Y (mutant APP) | Endogenous Aβ | 5 µM, 100 µM | Significant decrease in Aβ-42 levels | |
Table 2: Protection Against Oxidative Stress-Induced Cytotoxicity
| Cell Line | Insult | α-Tocopherol Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Differentiated SH-SY5Y | 0.5 mM H₂O₂ | 20 µM | Significant inhibition of LDH release | |
| Differentiated SH-SY5Y | 0.5 mM H₂O₂ | 0.5 µM - 20 µM | No significant effect on cell viability (MTT assay) |
| Cultured Hippocampal Neurons | FeSO₄ | 1 µM (72h pre-treatment) | Long-lasting protection against oxidative damage | |
Visualizing Mechanisms and Workflows
Diagrams of Signaling Pathways and Experimental Design
The following diagrams, generated using Graphviz, illustrate the key molecular pathways influenced by this compound and a typical workflow for its in vitro assessment.
References
- 1. α-Tocopherol Modulates Non-Amyloidogenic Pathway and Autophagy in an In Vitro Model of Alzheimer’s Disease: A Transcriptional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha- and Gamma-Tocopherol Modulates the Amyloidogenic Pathway of Amyloid Precursor Protein in an in vitro Model of Alzheimer’s Disease: A Transcriptional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin E and Its Molecular Effects in Experimental Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application of DL-alpha-Tocopherol in the Investigation of Atherosclerosis Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. Oxidative stress, particularly the oxidation of low-density lipoprotein (LDL), is considered a critical step in the initiation and progression of atherosclerosis.[1] DL-alpha-tocopherol, a synthetic form of vitamin E, is a potent lipid-soluble antioxidant that has been extensively studied for its potential to mitigate atherosclerosis.[2][3] It is hypothesized to inhibit LDL oxidation, reduce inflammation, and modulate cellular processes involved in plaque development.[4] This document provides detailed application notes and protocols for utilizing this compound in preclinical and clinical research settings to study its effects on atherosclerosis progression.
Data Presentation: Efficacy of this compound in Atherosclerosis
The efficacy of this compound in preventing or slowing the progression of atherosclerosis has been a subject of extensive research, with conflicting results from various studies.[5] While some preclinical studies have suggested a moderate benefit, large-scale clinical trials have often yielded null results. The following tables summarize quantitative data from key studies.
Table 1: Human Clinical Trials on this compound and Atherosclerosis Progression
| Study/Trial | Participants | Dosage of this compound | Duration | Key Quantitative Outcomes | Reference |
| VEAPS (Vitamin E Atherosclerosis Prevention Study) | Healthy men and women ≥40 years old with LDL cholesterol ≥130 mg/dL | 400 IU/day | 3 years | - No significant reduction in the rate of change in common carotid artery intima-media thickness (IMT).- Significant reduction in circulating oxidized LDL (P=0.03) and LDL oxidative susceptibility (P<0.01). | |
| ASAP (Antioxidant Supplementation in Atherosclerosis Prevention) | Smoking and non-smoking men and postmenopausal women (45-69 years) with serum cholesterol ≥193 mg/dL | 136 IU twice daily (in combination with 250 mg slow-release vitamin C) | 3-6 years | - Men (Combination therapy): 33-37% reduction in the progression of common carotid artery IMT (P=0.024-0.028).- Women: No significant effect. |
Table 2: Animal Studies on this compound and Atherosclerosis
| Animal Model | Treatment | Duration | Key Quantitative Outcomes | Reference |
| ApoE-/- Fbn1C1039G/+ Mice | Western-type diet supplemented with 500 mg/kg α-tocopherol | 24 weeks | - Significant decrease in plaque formation in the right common carotid artery.- Reduced plaque thickness and necrotic core area.- Unexpected increase in plasma oxidized LDL levels. | |
| Primates (Experimentally Induced Atherosclerosis) | d-alpha-tocopherol supplementation | Long-term | - Suggests potential prophylactic and therapeutic effectiveness in atherosclerosis. | |
| Rabbits | High-cholesterol diet with α-tocopherol supplementation | Varied | - Some studies suggest moderate reduction in atherosclerosis progression. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of studies investigating the effects of this compound on atherosclerosis.
Protocol 1: Induction of Atherosclerosis in Animal Models
Objective: To induce atherosclerotic lesions in laboratory animals for the study of this compound's effects.
Animal Models:
-
Mice: Apolipoprotein E-deficient (ApoE-/-) or low-density lipoprotein receptor-deficient (LDLR-/-) mice are commonly used due to their susceptibility to developing hypercholesterolemia and atherosclerotic plaques.
-
Rabbits: New Zealand White rabbits are also a common model as they develop atherosclerotic lesions when fed a high-cholesterol diet.
-
Pigs: Due to similarities in their cardiovascular system to humans, pigs are used as a large animal model.
Procedure (for ApoE-/- Mice):
-
Animal Housing: House ApoE-/- mice (typically 4-6 weeks old) in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet:
-
Control Group: Feed a standard chow diet.
-
Atherosclerosis Induction Group: Feed a high-fat, high-cholesterol "Western-type" diet containing approximately 21% milk fat and 0.15-0.2% cholesterol.
-
-
This compound Administration:
-
The experimental group's diet is supplemented with this compound. Dosages can vary, for example, 500 mg/kg of the diet.
-
Alternatively, this compound can be administered via oral gavage.
-
-
Duration: The diet is typically administered for a period of 12 to 24 weeks to allow for the development of significant atherosclerotic lesions.
-
Monitoring: Monitor animal weight and health regularly. Blood samples can be collected periodically to measure plasma lipid and vitamin E levels.
Protocol 2: Quantification of Atherosclerotic Plaques
Objective: To quantitatively assess the extent of atherosclerotic plaque formation.
Methods:
-
Histological Analysis (En face):
-
Euthanize the animal and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the entire aorta, from the heart to the iliac bifurcation.
-
Clean the aorta of surrounding adipose and connective tissue.
-
Cut the aorta longitudinally, open it, and pin it flat on a black wax surface.
-
Stain the aorta with a lipid-staining dye such as Oil Red O or Sudan IV to visualize the atherosclerotic lesions.
-
Capture a high-resolution image of the stained aorta.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the lesion area.
-
Express the extent of atherosclerosis as the percentage of the total aortic surface area covered by lesions.
-
-
Histological Analysis (Aortic Root Cross-Sections):
-
After perfusion and fixation, embed the upper portion of the heart and the aortic root in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut serial cryosections (e.g., 10 µm thick) of the aortic root.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid deposition.
-
Capture images of the stained sections at regular intervals through the aortic root.
-
Quantify the lesion area in each section using image analysis software.
-
The average lesion area or the total lesion volume across the aortic root can be calculated.
-
-
Non-invasive Imaging:
-
High-frequency Ultrasound (for small animals): Can be used to measure the intima-media thickness (IMT) of arteries like the carotid artery in vivo.
-
Computed Tomography (CT) and Magnetic Resonance Imaging (MRI): These techniques can be used to visualize and quantify plaque volume and composition, especially in larger animals and humans.
-
Protocol 3: Assessment of LDL Oxidation
Objective: To measure the effect of this compound on the susceptibility of LDL to oxidation.
Procedure:
-
Blood Collection: Collect blood samples from subjects or animals after a period of fasting.
-
LDL Isolation: Isolate LDL from the plasma using ultracentrifugation or precipitation methods.
-
Oxidation Assay:
-
Incubate the isolated LDL with a pro-oxidant, typically copper sulfate (CuSO4).
-
Monitor the formation of conjugated dienes, a product of lipid peroxidation, by measuring the absorbance at 234 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Lag Phase: Determine the length of the lag phase, which is the time before rapid oxidation begins. A longer lag phase indicates greater resistance to oxidation.
-
Oxidation Rate: Calculate the rate of oxidation from the slope of the propagation phase.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound in Atherosclerosis
This compound is thought to influence several signaling pathways involved in atherosclerosis. Its primary antioxidant function is to scavenge reactive oxygen species (ROS), thereby inhibiting the oxidation of LDL. This is a crucial step as oxidized LDL is a key driver of inflammation and foam cell formation. Beyond its antioxidant role, alpha-tocopherol has been shown to modulate inflammatory responses by inhibiting enzymes like 5-lipoxygenase and protein kinase C (PKC), which in turn can reduce the production of pro-inflammatory cytokines and decrease monocyte adhesion to the endothelium.
Caption: Signaling pathways influenced by this compound in atherosclerosis.
Experimental Workflow for Studying this compound
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on atherosclerosis in an animal model.
Caption: Experimental workflow for animal studies on this compound.
Conclusion
The application of this compound in atherosclerosis research presents a complex picture. While its antioxidant properties are well-established in vitro and can be demonstrated in vivo through reduced LDL oxidation, its efficacy in preventing the clinical progression of atherosclerosis remains controversial. The provided protocols and data summaries offer a framework for researchers to design and interpret studies aimed at further elucidating the role of this compound in this multifactorial disease. Future research may benefit from focusing on specific populations, combination therapies, and exploring the non-antioxidant functions of this vitamin.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Tocopherols in the Prevention and Treatment of Atherosclerosis and Related Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-tocopherol and atherosclerosis. | Semantic Scholar [semanticscholar.org]
- 4. Alpha-tocopherol and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-tocopherol supplementation in healthy individuals reduces low-density lipoprotein oxidation but not atherosclerosis: the Vitamin E Atherosclerosis Prevention Study (VEAPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibiting Cancer Cell Proliferation In Vitro Using DL-alpha-Tocopherol
Introduction
DL-alpha-tocopherol (α-T), the most biologically active form of Vitamin E, is traditionally recognized for its potent antioxidant properties. However, emerging research reveals non-antioxidant functions, including the modulation of key signaling pathways involved in cellular proliferation, cell cycle regulation, and apoptosis.[1][2] These findings have spurred interest in its potential as an anti-cancer agent. Studies have demonstrated that this compound can induce a dose-dependent inhibition of cell growth in various cancer cell lines, including breast, prostate, and erythroleukemia.[1][2] Its mechanisms of action often involve the induction of apoptosis and cell cycle arrest, making it a valuable compound for in vitro cancer research.[3]
These application notes provide a comprehensive overview and detailed protocols for researchers investigating the anti-proliferative effects of this compound on cancer cells in a laboratory setting.
Mechanism of Action
This compound influences several critical signaling pathways to exert its anti-proliferative effects. Unlike other tocopherol isoforms like gamma (γ) and delta (δ), which may show greater potency, alpha-tocopherol's effects are often linked to the inhibition of Protein Kinase C (PKC) and the modulation of the PI3K/Akt pathway.
-
Inhibition of Protein Kinase C (PKC): α-Tocopherol can inhibit PKCα activity. This is not due to a direct interaction but is associated with the activation of protein phosphatase 2A (PP2A), which dephosphorylates PKCα, leading to its inactivation. PKC is a crucial enzyme in signal transduction pathways that control cell growth and differentiation.
-
Modulation of the PPARγ/Akt Pathway: α-Tocopherol has been shown to increase the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Activated PPARγ can upregulate the expression of the tumor suppressor PTEN. PTEN, in turn, inhibits the PI3K/Akt signaling pathway, a central regulator of cell survival, proliferation, and apoptosis. Downregulation of Akt activity leads to decreased levels of anti-apoptotic proteins like Bcl-2 and increased levels of pro-apoptotic proteins like Bax, ultimately promoting apoptosis.
-
Induction of Cell Cycle Arrest: By suppressing the Akt pathway, α-tocopherol can facilitate the activation of tumor suppressors like p53 and the cell cycle inhibitor p21. This can lead to the downregulation of key cell cycle progression proteins such as Cyclin D1 and CDK4, resulting in cell cycle arrest, often at the G2 phase.
Data Presentation: Efficacy on Cancer Cell Lines
The anti-proliferative effect of this compound is dose-dependent and varies across different cancer cell lines. Breast and prostate cancer cells have shown higher sensitivity compared to erythroleukemia cells.
| Cancer Type | Cell Line | Effective Concentration (mM) | Observed Effect | Citation |
| Breast Cancer | MCF-7 | 0.1 | Potent suppression of growth | |
| Prostate Cancer | CRL-1740 | 0.1 | Potent suppression of growth | |
| Erythroleukemia | HEL | > 0.25 | Inhibition of proliferation | |
| Erythroleukemia | OCIM-1 | > 0.25 | Inhibition of proliferation |
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in ethanol or DMSO)
-
Vehicle control (ethanol or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize and seed the cells into appropriate culture plates (e.g., 96-well for viability, 6-well for flow cytometry) at a predetermined optimal density. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.05, 0.1, 0.25, 0.5 mM). Prepare a vehicle control with the same final concentration of solvent.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Note: Vitamin E isomers have been shown to reduce MTT into formazan in the absence of cells. It is crucial to include cell-free controls containing the same concentrations of this compound to correct for this potential interference.
Protocol:
-
Following treatment as described in Protocol 1, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background from cell-free wells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Seed 2x10⁵ cells per well in 6-well plates and treat as described in Protocol 1.
-
Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.
Interpretation of Results:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so cells in G2/M (with twice the DNA content) will have approximately double the fluorescence intensity of cells in G0/G1.
Protocol:
-
Following treatment, harvest approximately 1x10⁶ cells per sample.
-
Wash cells with PBS and centrifuge.
-
Resuspend the cell pellet while gently vortexing and add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 30 minutes (or up to several days).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) to degrade RNA, which PI can also bind. Incubate for 5-10 minutes at room temperature.
-
Add 400 µL of PI staining solution (50 µg/mL final concentration).
-
Analyze the samples on a flow cytometer, collecting data on a linear scale.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. This compound induces apoptosis in erythroleukemia, prostate, and breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 2. This compound induces apoptosis in erythroleukemia, prostate, and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-Tocopherol prevents esophageal squamous cell carcinoma by modulating PPARγ-Akt signaling pathway at the early stage of carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of DL-alpha-Tocopherol in Topical Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of DL-alpha-Tocopherol (Vitamin E) for topical delivery. This document is intended to guide researchers in developing stable and effective formulations for preclinical and clinical research.
Introduction
This compound is a potent lipophilic antioxidant widely used in dermatology for its protective effects against oxidative stress, photoaging, and various skin conditions.[1][2][3] However, its high lipophilicity and instability to light and oxygen present significant formulation challenges.[4][5] Advanced formulation strategies, such as nanoemulsions, solid lipid nanoparticles (SLNs), and ethosomes, have emerged to enhance its stability, skin penetration, and bioavailability. This document outlines various formulation approaches and provides detailed protocols for their preparation and evaluation.
Formulation Strategies for Topical this compound Delivery
Several advanced drug delivery systems have been investigated to improve the topical delivery of this compound. The choice of formulation depends on the desired physicochemical characteristics, release profile, and target skin layer.
-
Nanoemulsions: These are oil-in-water (O/W) or water-in-oil (W/O) emulsions with droplet sizes typically in the range of 20-200 nm. Their small droplet size provides a large surface area, which can enhance skin penetration and improve the stability of encapsulated active ingredients like Vitamin E.
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperature. They offer advantages such as controlled release, protection of the encapsulated drug from degradation, and good tolerability.
-
Ethosomes: These are lipid vesicles containing a high concentration of ethanol. The presence of ethanol provides the vesicles with a soft and malleable character, enabling them to penetrate deeper into the skin layers.
Data Presentation: Formulation Parameters and Performance
The following tables summarize quantitative data from various studies on this compound formulations, providing a comparative overview of their composition and physicochemical properties.
Table 1: Nanoemulsion Formulations for this compound
| Formulation ID | Oil Phase (% w/w) | Surfactant/Co-surfactant (% w/w) | This compound (% w/w) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| NE-1 | Safflower Oil (25-30) | Tween 20, Ceteareth 20, Ethanol, PEG 200, Cremophor RH40 | 0.5 | 60-70 | - | - | |
| NE-2 | Lemon Oil | Surfactants and Co-surfactants (1:3 oil to surfactant ratio) | Not Specified | 11.13 | - | - | |
| NE-3 | Almond Oil/Neem Oil | Tween 80 | 5 | - | - | - |
Table 2: Solid Lipid Nanoparticle (SLN) Formulations for this compound
| Formulation ID | Solid Lipid | Surfactant/Stabilizer | This compound (% w/w) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| SLN-1 | Stearic Acid | Phosphatidylcholine, Chitosan | Not Specified | 175 ± 15 | +35 ± 2.5 | 90.58 ± 1.38 | |
| SLN-2 | Compritol® 888 ATO | Not Specified | Not Specified | 214.5 | -41.9 | 75.4 (Recovery Rate) | |
| SLN-3 | Stearic Acid | Tween 80 | Not Specified | - | - | 75.77 - 98.67 |
Table 3: In Vitro Skin Permeation of this compound Formulations
| Formulation Type | Vehicle | This compound Concentration (% w/w) | Permeability Coefficient (cm/h) | Skin Model | Reference |
| Solution | Ethanol | 5 (as acetate) | 1.0 x 10⁻⁴ | Human Cadaver Skin | |
| Solution | Isopropyl Myristate | 5 (as acetate) | 1.1 x 10⁻² | Human Cadaver Skin | |
| Gel | 1% Klucel in Ethanol | 5 (as acetate) | 2.1 x 10⁻⁴ | Human Cadaver Skin | |
| Gel | 3% Klucel in Ethanol | 5 (as acetate) | 4.7 x 10⁻⁴ | Human Cadaver Skin | |
| Microemulsion | Isopropyl Myristate | 1 | Higher than other formulations | Micro-Yucatan Pig Skin | |
| Macroemulsion | - | 0.05 | 5.8 x 10⁻⁶ (cm/min) | Excised Pig Ear | |
| Liposomal Macroemulsion | - | 0.05 | 3.7 x 10⁻³ (cm/min) | Excised Pig Ear |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of various this compound formulations.
Protocol 1: Preparation of this compound Nanoemulsion
This protocol is based on the high-speed homogenization/solvent injection technique.
Materials:
-
This compound
-
Oil Phase (e.g., Safflower oil, Lemon oil)
-
Surfactant (e.g., Tween 20, Tween 80, Ceteareth 20)
-
Co-surfactant (e.g., Ethanol, PEG 200)
-
Purified Water
Procedure:
-
Preparation of the Oil Phase: Dissolve this compound in the selected oil.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
-
Emulsification:
-
Heat both the oil and aqueous phases separately to the same temperature (e.g., 70°C).
-
Add the oil phase to the aqueous phase dropwise under continuous stirring with a high-speed homogenizer.
-
Continue homogenization for a specified time (e.g., 15-30 minutes) to achieve a uniform nanoemulsion.
-
Alternatively, for some formulations, ultrasonication can be used to reduce the droplet size.
-
-
Cooling: Allow the nanoemulsion to cool down to room temperature under gentle stirring.
-
Characterization: Analyze the nanoemulsion for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol utilizes a modified high-speed homogenization/solvent diffusion technique.
Materials:
-
This compound
-
Solid Lipid (e.g., Stearic acid, Compritol® 888 ATO)
-
Stabilizer/Surfactant (e.g., Phosphatidylcholine, Tween 80)
-
Organic Solvent (e.g., Ethanol)
-
Purified Water
-
Optional: Chitosan for surface coating
Procedure:
-
Preparation of the Lipid Phase: Dissolve this compound and the solid lipid in the organic solvent (e.g., 10 ml ethanol) and heat to a temperature above the melting point of the lipid (e.g., 70°C).
-
Preparation of the Aqueous Phase: Heat purified water (e.g., 50 ml) to the same temperature as the lipid phase. The surfactant can be dissolved in the aqueous phase.
-
Homogenization: Inject the hot lipid phase into the hot aqueous phase under high-speed homogenization.
-
Nanoparticle Formation: The dispersion is then typically subjected to high-pressure homogenization to form the SLNs.
-
Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form SLNs.
-
(Optional) Surface Coating: For a more stable formulation, a solution of chitosan can be added to the SLN dispersion to coat the nanoparticles.
-
Characterization: Evaluate the SLNs for particle size, zeta potential, and entrapment efficiency.
Protocol 3: In Vitro Release Study using Franz Diffusion Cells
This protocol describes a common method for assessing the release of this compound from topical formulations.
Materials:
-
Franz Diffusion Cells
-
Synthetic membrane (e.g., cellulose acetate) or excised skin (e.g., human cadaver skin, pig ear skin)
-
Receptor medium (e.g., phosphate-buffered saline (PBS) with a solubilizing agent like ethanol or Tween 80 to ensure sink conditions)
-
The formulated this compound product
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 37°C
Procedure:
-
Membrane Preparation: If using excised skin, carefully remove subcutaneous fat and hair. Cut the skin to the appropriate size to fit the Franz diffusion cell.
-
Cell Assembly: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed (37°C) receptor medium and place a small magnetic stir bar inside.
-
Equilibration: Allow the system to equilibrate for about 30 minutes.
-
Sample Application: Apply a known amount of the this compound formulation uniformly on the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Analyze the collected samples for the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: Calculate the cumulative amount of drug released per unit area over time and determine the release kinetics.
Protocol 4: Quantification of this compound by HPLC
A validated HPLC method is crucial for accurate quantification in release and permeation studies.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of organic solvents like methanol, acetonitrile, or isopropanol. A common mobile phase is methanol:water in a specific ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength around 292-295 nm or a fluorescence detector (excitation ~295 nm, emission ~330 nm) for higher sensitivity.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to construct a calibration curve.
Signaling Pathway and Experimental Workflows
Cellular Action of this compound in Skin
This compound exerts its effects in skin cells through both antioxidant and non-antioxidant mechanisms. A key non-antioxidant function involves the modulation of signaling pathways, notably the inhibition of Protein Kinase C (PKC). PKC is a family of enzymes involved in controlling various cellular functions, including proliferation. By inhibiting PKC activity, alpha-tocopherol can help regulate cell growth.
Caption: Signaling pathway of this compound in skin cells.
Experimental Workflow: Formulation and Evaluation
The following diagram illustrates the general workflow for developing and testing a topical this compound formulation.
Caption: General workflow for topical formulation development.
Stability Considerations
The stability of this compound in topical formulations is a critical parameter. It is susceptible to degradation by light and oxidation. Stability studies should be conducted under various storage conditions (e.g., different temperatures and light exposure) to determine the shelf-life of the formulation. Encapsulation within nanocarriers like nanoemulsions and SLNs has been shown to improve the stability of Vitamin E. The use of the more stable ester form, DL-alpha-Tocopheryl acetate, is also a common strategy, as it is converted to the active alpha-tocopherol in the skin.
Conclusion
The development of effective topical formulations for this compound requires a careful selection of excipients and a suitable delivery system. Nanoemulsions, solid lipid nanoparticles, and ethosomes offer promising approaches to enhance the stability and skin penetration of this potent antioxidant. The protocols and data presented in these application notes provide a foundation for researchers to design and evaluate novel topical formulations of this compound for various dermatological and cosmetic applications.
References
- 1. Permeation study of five formulations of alpha-tocopherol acetate through human cadaver skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of alpha-tocopherol in plasma/serum using LC-FLD â Vitas Analytical Services [vitas.no]
- 4. ymerdigital.com [ymerdigital.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving DL-alpha-Tocopherol Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and enhance the solubility of DL-alpha-Tocopherol in aqueous buffers for experimental use.
Troubleshooting Guide
Researchers often encounter difficulties in dissolving the highly lipophilic this compound (Vitamin E) in aqueous buffers, leading to issues such as precipitation and inconsistent experimental results. This guide provides a systematic approach to overcoming these challenges.
Logical Workflow for Troubleshooting Solubility Issues
The following diagram outlines a step-by-step process to address common solubility problems with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to dissolve this compound in an aqueous buffer for initial experiments?
A1: The use of a co-solvent is the most direct method. This compound is miscible in organic solvents like ethanol and DMSO[1][2]. A common starting point is to first dissolve the this compound in a minimal amount of ethanol and then dilute this stock solution into the aqueous buffer with vigorous stirring[1][3].
Q2: I'm observing precipitation when I add my ethanolic this compound stock to my buffer. What should I do?
A2: This indicates that the concentration of this compound exceeds its solubility limit in the final buffer-ethanol mixture. You can try the following:
-
Increase the co-solvent concentration: A 1:1 ratio of ethanol to PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL[1].
-
Use a surfactant: Surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the lipophilic compound, creating a stable dispersion.
-
Gentle warming and sonication: These can aid in the initial dissolution process, but be cautious of potential degradation of this compound.
Q3: What are more advanced methods for achieving higher and more stable aqueous concentrations of this compound?
A3: For applications requiring higher concentrations and stability, consider the following advanced formulation strategies:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming a water-soluble complex.
-
Liposomal Formulations: Liposomes are vesicles composed of a lipid bilayer that can encapsulate lipophilic compounds like this compound, enhancing their solubility and stability in aqueous environments.
-
Niosomes and Nanoemulsions: These are other types of nanoparticle delivery systems that can effectively encapsulate and disperse this compound in aqueous media.
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility of this compound using different methods.
Table 1: Solubility of this compound with Co-solvents
| Co-solvent System | Achieved Concentration/Solubility | Reference |
| 1:1 Ethanol:PBS (pH 7.2) | ~ 0.5 mg/mL | |
| 70% (mass) Ethanol in Water | 450-fold increase in solubility | |
| DMSO | 20 mg/mL (stock solution) | |
| Ethanol | ≥ 100 mg/mL (stock solution) |
Table 2: Encapsulation Efficiency and Concentration in Delivery Systems
| Delivery System | Encapsulation Efficiency | Final this compound Concentration | Reference |
| Liposomes (Ethanol Injection) | 78.47% | 2 mg/mL | |
| Niosomes (Modified) | > 90% | Not specified | |
| Multilamellar Vesicles (MLVs) | > 90% (at 1:33 to 1:20 molar ratio to phospholipid) | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent (Ethanol)
Objective: To prepare a 0.5 mg/mL solution of this compound in PBS (pH 7.2).
Materials:
-
This compound
-
Ethanol (200 proof, anhydrous)
-
Phosphate Buffered Saline (PBS), pH 7.2
Procedure:
-
Prepare a stock solution of this compound in ethanol. For a final concentration of 0.5 mg/mL in a 1:1 ethanol:PBS solution, you can prepare a 1 mg/mL stock in ethanol.
-
In a sterile conical tube, add an equal volume of PBS (pH 7.2) to the desired final volume.
-
While vigorously vortexing the PBS, slowly add the ethanolic this compound stock solution dropwise to the PBS.
-
Continue vortexing for an additional 1-2 minutes to ensure a homogenous solution.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. Note that it is recommended not to store the aqueous solution for more than one day.
Protocol 2: Preparation of this compound Loaded Liposomes by Ethanol Injection Method
Objective: To prepare liposomes containing this compound to enhance its aqueous solubility.
Materials:
-
Phospholipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - POPC)
-
Cholesterol
-
This compound
-
Ethanol
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Prepare an ethanolic lipid phase by dissolving phospholipids, cholesterol, and this compound in ethanol. An example formulation could be 10.9 mg/mL of phospholipids, 1.7 mg/mL of cholesterol, and 2 mg/mL of this compound.
-
Heat the aqueous buffer to a temperature above the lipid phase transition temperature (e.g., 60°C).
-
Rapidly inject the ethanolic lipid solution into the pre-heated aqueous buffer with constant stirring. The ratio of the ethanol phase to the aqueous phase should be low (e.g., 1:10) to ensure spontaneous formation of liposomes.
-
Continue stirring for a specified period (e.g., 30-60 minutes) to allow for the evaporation of ethanol and the stabilization of the liposomes.
-
The resulting liposomal suspension can be further processed (e.g., extrusion) to obtain a more uniform size distribution.
Signaling Pathway
This compound is known to modulate various cellular signaling pathways, not solely through its antioxidant properties but also by interacting with specific enzymes and transcription factors. One of the key pathways influenced by alpha-tocopherol involves Protein Kinase C (PKC).
Caption: α-Tocopherol's modulation of the Protein Kinase C (PKC) signaling pathway.
References
Preventing DL-alpha-Tocopherol precipitation in cell culture media
Welcome to the technical support center for DL-alpha-Tocopherol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the use of this compound (Vitamin E) in cell culture, with a specific focus on preventing its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a synthetic, biologically active form of Vitamin E.[1] It is a potent, lipid-soluble antioxidant used in cell culture to protect cell membranes from oxidative damage caused by free radicals.[2][3] Its primary role is to scavenge peroxyl radicals, thereby preventing lipid peroxidation and maintaining the integrity of polyunsaturated fatty acids within cellular membranes.[3]
Q2: Why does my this compound precipitate when added to cell culture media?
This compound is a highly hydrophobic, oily compound that is practically insoluble in water-based solutions like cell culture media. Precipitation typically occurs when a concentrated stock solution, usually made in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, is diluted into the aqueous medium. The organic solvent disperses, and if the final concentration of this compound exceeds its very low solubility limit in the media, it will fall out of solution.
Q3: What is the best solvent for preparing a this compound stock solution?
Ethanol and DMSO are the most common and effective solvents for preparing stock solutions. This compound is miscible and highly soluble in both, allowing for the creation of a concentrated stock. Chloroform is also a suitable solvent but is generally not used for cell culture applications due to its immiscibility with water and potential toxicity.
Q4: What is the maximum recommended concentration of solvent (DMSO/ethanol) in the final culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be minimal. A general guideline is to keep the final concentration below 0.5%, with many protocols recommending 0.1% or lower. It is crucial to run a vehicle control (media containing the same final concentration of the solvent without the compound) to assess any potential effects on your specific cell line.
Q5: How should I store my this compound stock solution?
Stock solutions should be stored in tightly sealed vials, protected from light, and purged with an inert gas like argon or nitrogen if possible to prevent oxidation. For short-term storage, 4°C is acceptable. For long-term stability, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles. Stock solutions in DMSO or ethanol are typically stable for at least one month at -20°C.
Quantitative Data Summary
This table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Reference |
| DMSO | ≥ 90 mg/mL | ~209 mM | |
| Ethanol | ≥ 90 mg/mL | ~209 mM | |
| Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL | ~1.16 mM | |
| Water | Practically Insoluble | - |
Molecular Weight of this compound: 430.71 g/mol
Troubleshooting Guide
This guide addresses specific precipitation issues you may encounter during your experiments.
Issue 1: Immediate Precipitation Upon Dilution The medium turns cloudy or a precipitate forms instantly when the stock solution is added.
| Root Cause | Solution |
| Final concentration is too high. | The intended working concentration exceeds the solubility limit of this compound in the aqueous medium. Action: Perform a solubility test to determine the maximum soluble concentration under your specific conditions. Review the literature for typical working concentrations (often in the µM range) and perform a dose-response experiment starting at a lower concentration. |
| Improper mixing technique. | Adding the stock solution too quickly creates a localized, highly concentrated area, causing the compound to crash out of solution. Action: Pre-warm the cell culture medium to 37°C. Add the stock solution drop-wise into the vortex of the gently swirling or stirring medium. This ensures rapid and even dispersion. |
| "Salting Out" Effect. | The drastic shift from an organic solvent to an aqueous environment causes the hydrophobic compound to aggregate and precipitate. Action: Prepare a more concentrated stock solution. This allows you to add a smaller volume to the culture medium to achieve the desired final concentration, which can reduce precipitation risk. |
Issue 2: Delayed Precipitation in the Incubator The medium is clear initially but becomes cloudy or develops a precipitate after several hours or days of incubation.
| Root Cause | Solution |
| Temperature Shifts. | Changes in temperature between the benchtop and the 37°C incubator can affect the solubility of media components and the compound. Action: Pre-warm all components (media, supplements) to 37°C before mixing. Prepare the final working solution and use it promptly. Avoid storing supplemented media at 4°C. |
| Interaction with Media Components. | Over time, this compound may interact with salts, ions (e.g., calcium), or proteins in the serum, forming insoluble complexes. Action: If using serum, its lipoprotein content can help solubilize tocopherol. However, lot-to-lot variability exists. Consider testing different serum lots. If possible for your experiment, reducing the serum concentration may help. Prepare media fresh before each use. |
| pH Instability. | Cellular metabolism can cause the pH of the medium to drift, which can alter the solubility of certain compounds. Action: Ensure the medium is adequately buffered for your incubator's CO₂ concentration. If the culture is dense, more frequent media changes may be necessary to maintain a stable pH. |
Experimental Protocol: Preparation and Use
This protocol provides a step-by-step method for preparing a this compound stock solution and diluting it into cell culture medium with minimal precipitation.
Materials:
-
This compound (neat oil)
-
Anhydrous, sterile-grade DMSO or 200-proof Ethanol
-
Sterile microcentrifuge tubes or amber glass vials
-
Cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Procedure:
Part A: Preparing a 100 mM Stock Solution
-
Calculation: The molecular weight of this compound is ~430.7 g/mol . To make a 100 mM (0.1 M) solution, you need 43.07 mg per mL of solvent.
-
Weighing: Carefully weigh 43.1 mg of this compound oil into a sterile, conical microfuge tube. Note: As it is a viscous oil, this can be challenging. Tare the tube, add a small drop of oil, and record the exact weight.
-
Solubilization: Based on the exact weight, add the corresponding volume of sterile DMSO or ethanol. For 43.1 mg, add 1.0 mL of solvent.
-
Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes until the oil is completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into single-use, light-protecting tubes. Store at -20°C for up to one month or -80°C for up to six months.
Part B: Diluting Stock into Cell Culture Medium (Example: 100 µM Final Concentration)
-
Pre-warm Media: Ensure your complete cell culture medium (with serum, if applicable) is pre-warmed to 37°C.
-
Calculate Dilution: To achieve a 100 µM final concentration from a 100 mM stock, a 1:1000 dilution is required. For example, add 10 µL of stock solution to 10 mL of medium.
-
Addition: Place the flask/bottle of pre-warmed medium on a stir plate at a low speed or swirl it gently by hand.
-
Dispersion: Add the 10 µL of stock solution drop-by-drop directly into the swirling medium. Do not add it to the wall of the container.
-
Final Mix: Continue to swirl the medium for another 10-15 seconds to ensure the solution is homogenous.
-
Verification: Visually inspect the medium against a light source to ensure it is clear and free of any precipitate or cloudiness before adding it to your cells.
-
Vehicle Control: Prepare a control medium by adding the same volume of solvent (10 µL of DMSO/ethanol per 10 mL of media) to serve as the vehicle control in your experiment.
Visualizations and Workflows
The following diagrams illustrate key workflows and mechanisms related to the use of this compound.
Caption: Experimental workflow for preparing and using this compound.
Caption: Antioxidant mechanism of α-Tocopherol in the cell membrane.
Caption: Troubleshooting flowchart for this compound precipitation.
References
Technical Support Center: Optimizing DL-alpha-Tocopherol Concentration for Cell Viability Assays
Welcome to the technical support center for optimizing the use of DL-alpha-Tocopherol in your cell viability assays. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve reliable and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in cell viability assays?
A1: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental objective. Its effects can be biphasic, meaning low concentrations may be protective while higher concentrations can be cytotoxic. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model and experimental conditions. For instance, in some cancer cell lines like MCF-7 (breast) and CRL-1740 (prostate), potent growth suppression has been observed at 0.1 mM, whereas erythroleukemia cell lines required concentrations greater than 0.25 mM for an inhibitory effect.[1][2] Conversely, nanomolar concentrations have been shown to increase the viability of PC12 cells under oxidative stress.[3]
Q2: How should I dissolve this compound for use in cell culture?
A2: this compound is a lipophilic compound with poor water solubility.[4] To prepare it for cell culture, it should first be dissolved in a small amount of a sterile organic solvent such as ethanol or DMSO. This stock solution can then be further diluted to the final desired concentration in the cell culture medium. It is critical to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells, typically below 0.5% and not exceeding 1%. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Q3: Can the presence of serum in the culture medium affect the activity of this compound?
A3: Yes, serum components can influence the effects of this compound. In vivo, tocopherol is transported by lipoproteins present in the serum. The presence of serum in cell culture media can affect the bioavailability and cellular uptake of this compound. It is advisable to conduct initial optimization experiments in both serum-containing and serum-free media to understand the impact of serum on your specific assay.
Q4: What is the stability of this compound in cell culture medium?
A4: this compound is susceptible to oxidation, which can be accelerated by exposure to light and air. While more stable than other forms, it's recommended to prepare fresh dilutions of this compound in culture medium for each experiment. Stock solutions in organic solvents can be stored at 2-8°C for several months, protected from light.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms in the culture medium upon adding this compound. | The solubility limit of this compound in the medium has been exceeded. | - Ensure the stock solution is completely dissolved before adding it to the medium.- Add the stock solution to the medium drop-wise while gently vortexing.- Pre-warm the culture medium to 37°C before adding the this compound solution.- Decrease the final concentration of this compound. |
| Inconsistent or non-reproducible results in cell viability assays. | - Incomplete dissolution of this compound.- Degradation of this compound.- Variation in cell seeding density. | - Prepare fresh dilutions for each experiment from a well-dissolved stock solution.- Protect stock solutions and treated plates from light.- Ensure a uniform and consistent cell seeding density across all wells. |
| Unexpected cytotoxicity observed at low concentrations. | - The cell line is particularly sensitive to this compound.- The solvent concentration is too high. | - Perform a thorough dose-response curve starting from very low (nanomolar) concentrations.- Ensure the final solvent concentration is well below the toxic threshold for your cell line (ideally ≤0.1%). |
| No effect on cell viability is observed. | - The concentration of this compound is too low.- Insufficient incubation time.- The chosen cell line is resistant to the effects of this compound. | - Increase the concentration range in your dose-response experiment.- Extend the incubation time with this compound (e.g., 24, 48, 72 hours).- Consider that some cell lines may not respond to this compound in the manner expected. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound and its derivatives on various cell lines.
Table 1: IC50 Values of Alpha-Tocopherol Derivatives in Different Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) |
| α-Tocopheryl Succinate | MM cell lines | Malignant Mesothelioma | Varies by cell line |
| α-Tocopherol Ether-linked Acetic Acid Analog (7) | CEM | Human Chronic Lymphoblastic Leukemia | 14.1 ± 0.8 |
| α-Tocopherol Ether-linked Acetic Acid Analog (6) | HeLa | Human Cervical Adenocarcinoma | 13.1 ± 0.1 |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.
Table 2: Proliferative Inhibition of Cancer Cells by this compound
| Cell Line | Cell Type | Concentration for Potent Suppression |
| MCF-7 | Breast Cancer | 0.1 mM |
| CRL-1740 | Prostate Cancer | 0.1 mM |
| HEL | Erythroleukemia | > 0.25 mM |
| OCIM-1 | Erythroleukemia | > 0.25 mM |
Data is based on dose-dependent inhibition of cell growth.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
This protocol describes the preparation of a stock solution and its dilution for use in cell viability assays.
-
Prepare a 100 mM Stock Solution:
-
Weigh out 43.07 mg of this compound (MW: 430.7 g/mol ).
-
Dissolve it in 1 mL of 100% ethanol or DMSO.
-
Vortex thoroughly until the solution is clear.
-
Store the stock solution in a light-protected container at 4°C.
-
-
Working Solution Preparation:
-
Pre-warm the cell culture medium to 37°C.
-
For a final concentration of 100 µM, add 1 µL of the 100 mM stock solution to 1 mL of the pre-warmed medium.
-
Gently mix by inverting the tube or pipetting up and down. Avoid vigorous vortexing which may cause precipitation.
-
Perform serial dilutions from this working solution to achieve the desired final concentrations for your experiment.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of the solvent (e.g., 1 µL of ethanol or DMSO per 1 mL of medium) to the culture medium.
-
Protocol 2: MTT Cell Viability Assay
This protocol is adapted for assessing cell viability after treatment with this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the old medium and add fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound in cell viability assays.
Caption: Experimental workflow for a cell viability assay using this compound.
Caption: Simplified signaling pathways modulated by this compound.
Caption: Logical relationship for troubleshooting common issues.
References
Technical Support Center: Troubleshooting DL-alpha-Tocopherol Interference in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address interference caused by DL-alpha-Tocopherol (a common form of Vitamin E) in fluorescence-based assays. Its inherent fluorescence, or autofluorescence, can often lead to confounding results, particularly when using blue-channel fluorophores.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it interfere with fluorescence assays?
This compound is a lipid-soluble antioxidant and the most biologically active form of Vitamin E. It is naturally fluorescent, a property known as autofluorescence. This means it can absorb light at one wavelength and emit it at a longer wavelength, similar to the fluorescent dyes used in many assays. This inherent fluorescence can be a significant source of background noise, potentially masking the specific signal from your intended fluorescent probe.
Q2: What are the excitation and emission properties of this compound?
This compound typically excites in the ultraviolet (UV) range and emits in the blue part of the visible spectrum. While the exact wavelengths can vary slightly depending on the solvent and local environment, the generally accepted spectral properties are summarized below.
Data Presentation: Spectral Properties
A summary of the spectral properties of this compound and commonly affected fluorophores is provided below to help identify potential spectral overlap.
Table 1: Spectral Properties of this compound
| Compound | Excitation Maximum (nm) | Emission Maximum (nm) |
| This compound | ~290 - 295 | ~325 - 340[1][2] |
Table 2: Spectral Properties of Commonly Affected Blue Fluorophores
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |
| DAPI | ~358 - 360[3][4] | ~457 - 461[3] |
| Hoechst 33342 | ~350 - 361 | ~461 - 497 |
| Alexa Fluor 350 | ~343 - 346 | ~441 - 442 |
Q3: Which of my assays are most likely to be affected?
Assays utilizing fluorophores with excitation and emission spectra that overlap with this compound are most at risk. This primarily includes assays that rely on blue fluorescent dyes such as DAPI and Hoechst for nuclear staining, or conjugates with dyes like Alexa Fluor 350. The interference can lead to an overestimation of signal intensity or false-positive results.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and mitigating interference from this compound.
Problem: High background fluorescence in my assay.
High background fluorescence can obscure your specific signal, leading to poor signal-to-noise ratios and difficulty in data interpretation.
Step 1: Identify the Source of Autofluorescence
The first step is to confirm that this compound is the source of the high background.
-
Experimental Protocol: Unstained Control
-
Prepare a control sample that includes all experimental components, including your cells or tissue and any vehicle used to deliver this compound, but exclude your fluorescent dye or antibody.
-
Image this unstained sample using the same instrument settings (e.g., excitation/emission wavelengths, exposure time, gain) as your fully stained samples.
-
If you observe significant fluorescence in the unstained control, it is likely due to autofluorescence from a component in your sample, such as this compound.
-
Step 2: Choose an Appropriate Mitigation Strategy
Once this compound is identified as the source of interference, you can employ several strategies to reduce its impact.
Strategy 1: Spectral Separation
The most straightforward approach is to use a fluorophore that is spectrally distinct from this compound.
-
Recommendation: Switch to a fluorophore that excites and emits at longer wavelengths (e.g., in the green, red, or far-red regions of the spectrum). Cellular autofluorescence is typically most prominent in the blue and green spectral regions.
Strategy 2: Background Subtraction
If switching fluorophores is not feasible, you can computationally remove the background fluorescence.
-
Experimental Protocol: Background Subtraction using ImageJ/Fiji
-
Acquire Images: Capture images of both your stained sample and an unstained control (containing this compound).
-
Measure Background: In ImageJ/Fiji, open the image of your unstained control. Use the "Measure" function (Analyze > Measure) to determine the mean fluorescence intensity of a representative region of interest (ROI) that corresponds to the area where you expect to see your specific signal.
-
Subtract Background: Open the image of your stained sample. Go to Process > Math > Subtract.... Enter the mean background intensity value you measured in the previous step. This will subtract a constant value from every pixel in your image.
-
Rolling Ball Background Subtraction (for uneven background): If the background is uneven, a more advanced method is the "Rolling Ball" algorithm. Go to Process > Subtract Background.... Set the "Rolling ball radius" to a value slightly larger than the largest feature of interest in your image. This method is effective at removing smooth, continuous background.
-
Strategy 3: Spectral Unmixing
For complex cases with significant spectral overlap, spectral unmixing can be a powerful tool. This technique uses the unique emission spectrum of each fluorescent component (your dye and the autofluorescence) to separate their signals.
-
Experimental Protocol: Spectral Unmixing
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: Prepare an unstained sample containing this compound and acquire a "lambda stack" or "spectral image." This involves capturing a series of images at different emission wavelengths for a given excitation wavelength. This will be the spectral signature of your autofluorescence.
-
Fluorophore Spectrum: Prepare a sample stained only with your fluorescent dye of interest (without this compound) and acquire its spectral image. This is the reference spectrum for your specific signal.
-
-
Acquire Experimental Image: Acquire a spectral image of your fully stained experimental sample containing both your fluorophore and this compound.
-
Perform Linear Unmixing: Use the software on your confocal microscope or an analysis program like ImageJ/Fiji with a spectral unmixing plugin. The software will use the reference spectra to mathematically separate the contribution of each component (your dye and the autofluorescence) in every pixel of your experimental image.
-
Q4: How does the concentration of this compound affect the level of interference?
The intensity of autofluorescence from this compound is expected to be concentration-dependent. While a precise linear relationship can be complex and influenced by the cellular environment, higher concentrations of this compound will generally lead to a stronger autofluorescent signal and, therefore, more significant interference.
-
Recommendation: If possible, perform a dose-response experiment to determine the lowest effective concentration of this compound that achieves the desired biological effect while minimizing fluorescence interference. One study noted that a concentration of 0.01 IU/ml of vitamin E was effective in reducing the accumulation of fluorescent material, while higher doses were toxic to the cells.
Mandatory Visualizations
References
Technical Support Center: DL-alpha-Tocopherol Nanoemulsion Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the delivery of DL-alpha-Tocopherol (Vitamin E) using nanoemulsion techniques.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and characterization of this compound nanoemulsions.
| Problem/Question | Possible Causes | Recommended Solutions |
| Why is the particle size of my nanoemulsion too large or increasing over time? | 1. Inadequate Homogenization: Insufficient energy input during homogenization can lead to larger droplet sizes.[1] 2. High Vitamin E Concentration: Increasing the concentration of this compound can increase the viscosity of the oil phase, leading to larger droplets.[2] 3. Ostwald Ripening: Diffusion of oil molecules from smaller to larger droplets, causing an overall increase in particle size.[1][3] 4. Flocculation and Coalescence: Droplets clumping together and merging, which can be influenced by improper surfactant concentration or environmental stress.[4] | 1. Optimize Homogenization: Increase the homogenization pressure and/or the number of passes through the homogenizer. 2. Adjust Formulation: Decrease the vitamin-to-carrier oil ratio. Consider using a carrier oil like medium-chain triglycerides (MCT) to reduce viscosity. 3. Inhibit Ostwald Ripening: Use a combination of a highly water-insoluble oil (e.g., long-chain triglycerides) with the more soluble this compound. The presence of a less soluble component can inhibit the diffusion process. 4. Optimize Surfactant System: Ensure an adequate concentration of surfactant and/or co-surfactant to provide sufficient steric or electrostatic stabilization. |
| My nanoemulsion is showing signs of instability (creaming, sedimentation, or phase separation). What should I do? | 1. Insufficient Droplet Charge: Low zeta potential (close to zero) can lead to droplet aggregation due to weak electrostatic repulsion. 2. High Polydispersity Index (PDI): A wide particle size distribution can accelerate instability phenomena like Ostwald ripening. 3. Environmental Stress: Exposure to high temperatures or light can degrade the nanoemulsion components and lead to instability. 4. Inappropriate Surfactant Choice: The Hydrophile-Lipophile Balance (HLB) of the surfactant may not be optimal for the oil phase. | 1. Increase Zeta Potential: For oil-in-water nanoemulsions, consider adding an ionic surfactant or a charged polymer to the formulation to increase the magnitude of the negative or positive zeta potential. Values greater than |
| The encapsulation efficiency of this compound is low. How can I improve it? | 1. Poor Solubility of Vitamin E in the Oil Phase: The selected oil may not be an effective solvent for the desired concentration of this compound. 2. Drug Expulsion during Homogenization: High processing temperatures or pressures might cause the drug to partition out of the oil droplets. 3. Inadequate Surfactant Film: A weak interfacial film may not effectively prevent the leakage of the encapsulated compound. | 1. Screen Different Carrier Oils: Test various oils (e.g., long-chain vs. medium-chain triglycerides) to find one with higher solubilizing capacity for this compound. 2. Optimize Processing Parameters: Control the temperature during homogenization and consider using lower pressures for a longer duration. 3. Use a Co-surfactant: The addition of a co-surfactant can improve the flexibility and stability of the interfacial film, enhancing encapsulation. |
| Why is my nanoemulsion turbid? | 1. Large Droplet Size: Larger particles scatter more light, leading to a turbid appearance. 2. Presence of Free Oil Droplets: Incomplete emulsification can leave larger, un-emulsified oil droplets in the aqueous phase. | 1. Reduce Particle Size: Optimize the homogenization process to produce smaller droplets (typically below 200 nm for a translucent appearance). 2. Refine Formulation: Adjust the oil-to-surfactant ratio to ensure complete emulsification. |
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using nanoemulsions for this compound delivery?
A1: Nanoemulsions offer several benefits for delivering lipophilic compounds like this compound:
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Enhanced Bioavailability: The small droplet size provides a larger surface area for absorption, which can significantly improve the oral bioavailability of poorly water-soluble compounds.
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Improved Stability: Nanoemulsions can protect the encapsulated this compound from degradation by environmental factors such as light and oxidation.
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Versatility in Formulation: They can be formulated into various dosage forms, including liquids, sprays, creams, and gels.
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Solubilization of Lipophilic Drugs: They effectively solubilize lipophilic compounds in aqueous media.
Q2: What are the critical formulation components of a this compound nanoemulsion?
A2: The primary components are:
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Oil Phase: This includes the carrier oil (e.g., corn oil, sesame oil, medium-chain triglycerides) and the active compound, this compound.
-
Aqueous Phase: Typically purified water.
-
Emulsifying Agents (Surfactants and Co-surfactants): These are crucial for reducing interfacial tension and forming a stable emulsion. Common examples include Tween 80, Span 80, and lecithin.
Q3: Which methods are commonly used to prepare this compound nanoemulsions?
A3: Nanoemulsions can be prepared using high-energy or low-energy methods:
-
High-Energy Methods: These involve the use of mechanical devices to break down large droplets into smaller ones. Common techniques include high-pressure homogenization, microfluidization, and ultrasonication.
-
Low-Energy Methods: These rely on the spontaneous formation of droplets due to changes in composition or temperature. Examples include phase inversion temperature (PIT) and spontaneous emulsification (solvent displacement).
Q4: How does the concentration of this compound affect the properties of the nanoemulsion?
A4: The concentration of this compound can significantly impact the nanoemulsion's characteristics. An increased concentration can lead to:
-
An increase in the viscosity of the lipid phase, which may result in a larger droplet size during homogenization.
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A decrease in storage stability, as larger droplets are more prone to creaming.
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A potential decrease in bioaccessibility if the level of mixed micelles available for solubilization is reduced.
Q5: What are the key characterization techniques for this compound nanoemulsions?
A5: Essential characterization techniques include:
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Particle Size and Polydispersity Index (PDI) Analysis: Dynamic Light Scattering (DLS) is commonly used to determine the mean droplet diameter and the width of the size distribution.
-
Zeta Potential Measurement: This indicates the surface charge of the droplets and is a predictor of the nanoemulsion's physical stability.
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and size of the nanoemulsion droplets.
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Encapsulation Efficiency and Drug Loading: These parameters are determined to quantify the amount of this compound successfully encapsulated within the nanoemulsion.
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Stability Studies: Assessing the physical and chemical stability of the nanoemulsion over time and under various storage conditions (e.g., different temperatures and light exposure).
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound nanoemulsions from various studies.
Table 1: Physicochemical Properties of this compound Nanoemulsions
| Formulation Component/Parameter | Value Range | Reference |
| This compound Concentration | 1% - 50% (w/w of oil phase) | |
| Mean Particle Size | 80 - 400 nm | |
| Polydispersity Index (PDI) | < 0.3 | |
| Zeta Potential | -30 to -50 mV | |
| Encapsulation Efficiency | > 90% |
Table 2: Influence of Formulation Variables on Nanoemulsion Characteristics
| Variable | Effect on Particle Size | Effect on Stability | Reference |
| Increasing Vitamin E to Oil Ratio | Increase | Decrease | |
| Increasing Surfactant Concentration | Decrease (up to a point) | Increase (up to a point) | |
| Increasing Homogenization Pressure | Decrease | Increase | |
| Addition of Ionic Surfactant | Minimal Change | Increase |
Experimental Protocols
1. Protocol for Preparation of this compound Nanoemulsion via High-Pressure Homogenization
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Preparation of the Oil Phase: Dissolve a specific amount of this compound in a carrier oil (e.g., corn oil). Gently heat and stir until a homogenous solution is formed.
-
Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) in purified water.
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Formation of a Coarse Emulsion: Gradually add the oil phase to the aqueous phase while continuously stirring with a high-speed mixer (e.g., Ultra-Turrax) at 10,000-15,000 rpm for 5-10 minutes.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles (e.g., 3-5 passes) at a defined pressure (e.g., 50-150 MPa).
-
Cooling: Immediately cool the resulting nanoemulsion in an ice bath to prevent degradation.
-
Storage: Store the final nanoemulsion in a sealed, light-protected container at 4°C.
2. Protocol for Particle Size and Zeta Potential Measurement
-
Sample Preparation: Dilute the nanoemulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Equilibrate the Dynamic Light Scattering (DLS) instrument to the desired temperature (e.g., 25°C).
-
Particle Size Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. Perform the measurement to obtain the mean particle size and Polydispersity Index (PDI).
-
Zeta Potential Measurement: For zeta potential, use a specific electrode cuvette. The instrument will apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential.
-
Data Analysis: Analyze the obtained data using the instrument's software. Measurements are typically performed in triplicate.
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound nanoemulsions.
References
- 1. researchgate.net [researchgate.net]
- 2. Vitamin E Encapsulation in Plant-Based Nanoemulsions Fabricated Using Dual-Channel Microfluidization: Formation, Stability, and Bioaccessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of vitamin E-enriched nanoemulsions: influence of post-homogenization cosurfactant addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of droplet size on the stability, in vivo digestion, and oral bioavailability of vitamin E emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cellular Uptake of DL-alpha-Tocopherol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cellular uptake of DL-alpha-Tocopherol.
I. Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of this compound inherently poor?
A1: The poor cellular uptake of this compound, the synthetic form of vitamin E, is primarily due to its high lipophilicity and low aqueous solubility. For effective absorption, it needs to be incorporated into mixed micelles in the gastrointestinal tract and is then transported in lipoproteins within the bloodstream. Its uptake by cells is a complex process and not simple passive diffusion. Furthermore, the body preferentially recognizes and utilizes the natural RRR-α-tocopherol isomer over the other stereoisomers present in the this compound mixture.
Q2: What are the main cellular mechanisms governing alpha-Tocopherol uptake?
A2: The cellular uptake of alpha-Tocopherol is mediated by several pathways:
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Scavenger Receptor Class B Type I (SR-BI): This receptor facilitates the selective uptake of lipids, including tocopherol, from high-density lipoproteins (HDL).
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Receptor-Mediated Endocytosis: Low-density lipoproteins (LDL) carrying alpha-Tocopherol can be taken up by cells through the LDL receptor pathway.
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Intracellular Trafficking: Once inside the cell, the alpha-Tocopherol Transfer Protein (α-TTP) plays a crucial role, especially in hepatocytes, by binding to alpha-Tocopherol and facilitating its transport to other membranes or for secretion into lipoproteins.
Q3: Which in vitro cell model is most suitable for studying this compound uptake?
A3: The Caco-2 cell line is a widely used and accepted in vitro model for studying intestinal absorption of nutrients and drugs, including this compound.[1] These cells, when cultured on permeable supports, differentiate into a polarized monolayer of enterocytes that mimic the intestinal barrier.[2][3] This model allows for the investigation of both apical (intestinal lumen side) uptake and basolateral (bloodstream side) secretion.[4]
Q4: How can I quantify the cellular uptake of this compound in my experiments?
A4: Quantification of intracellular this compound is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or fluorescence detector. This involves lysing the cells after incubation with the tocopherol formulation, extracting the lipid-soluble components with an organic solvent (like hexane or a chloroform/methanol mixture), and then analyzing the extract by HPLC.
II. Troubleshooting Guides
This section provides solutions to common problems encountered when developing and testing nano-delivery systems for this compound.
A. Nanoformulation Preparation and Stability
| Issue | Possible Cause(s) | Troubleshooting & Optimization |
| Low Encapsulation Efficiency (EE%) of this compound | 1. Poor affinity of tocopherol for the nanoparticle core: The lipophilic drug may be expelled from the lipid matrix, especially in highly crystalline solid lipid nanoparticles (SLNs).2. Drug leakage during preparation: High temperatures or excessive sonication during formulation can lead to drug loss.3. Incorrect drug-to-lipid ratio: Overloading the system with tocopherol beyond its solubility in the lipid matrix will result in low EE%.[5] | Solution 1: Optimize Lipid Composition: For SLNs, consider using a blend of solid and liquid lipids to create Nanostructured Lipid Carriers (NLCs). The less-ordered crystalline structure of NLCs can accommodate more of the lipophilic drug.Solution 2: Adjust Formulation Parameters: Optimize the homogenization or sonication time and temperature. For temperature-sensitive compounds, consider using a cold homogenization technique for SLN preparation.Solution 3: Modify Drug-to-Lipid Ratio: Experiment with different drug-to-lipid ratios to find the optimal loading capacity of your system. |
| Nanoparticle Aggregation and Instability | 1. Insufficient surface charge: Low zeta potential (less than an absolute value of 30 mV) can lead to particle aggregation due to weak electrostatic repulsion.2. Inappropriate surfactant/stabilizer concentration: Too little surfactant will not adequately cover the nanoparticle surface, while too much can lead to micelle formation and destabilization.3. Bridging flocculation: Some polymers used for surface coating can cause aggregation if not used at the optimal concentration. | Solution 1: Increase Zeta Potential: For SLNs and nanoemulsions, consider adding a charged surfactant or coating the nanoparticles with a polymer like chitosan to increase surface charge and electrostatic repulsion. A higher zeta potential (e.g., > |30 mV|) generally indicates better stability.Solution 2: Optimize Surfactant Concentration: Systematically vary the concentration of the surfactant or stabilizer to find the optimal level that provides the smallest particle size and highest stability.Solution 3: Use Steric Stabilizers: Incorporate non-ionic surfactants or PEGylated lipids into your formulation. These provide a steric barrier that prevents particle aggregation. |
| Inconsistent Particle Size | 1. Variability in homogenization/sonication: Inconsistent energy input during particle size reduction can lead to batch-to-batch variability.2. Ostwald ripening (for nanoemulsions): Diffusion of the dispersed phase from smaller to larger droplets over time.3. Polydispersity of lipid material: The use of lipids with a broad melting range can result in a wide particle size distribution. | Solution 1: Standardize Preparation Method: Precisely control the parameters of your homogenization or sonication process (e.g., time, power, temperature, and number of cycles).Solution 2: Select Appropriate Emulsifiers: Use a combination of surfactants that adsorb strongly to the oil-water interface to prevent Ostwald ripening.Solution 3: Use High-Purity Lipids: Employ lipids with a narrow melting range for more uniform particle formation. |
B. Cellular Uptake Experiments
| Issue | Possible Cause(s) | Troubleshooting & Optimization |
| High Variability in Cellular Uptake Results | 1. Inconsistent cell seeding density: Variations in the number of cells per well can lead to different uptake levels.2. Cell monolayer integrity issues (for Caco-2 cells): Leaky monolayers can result in inconsistent transport of nanoparticles.3. Nanoparticle instability in cell culture media: Aggregation or degradation of nanoparticles in the media can affect their availability for uptake. | Solution 1: Standardize Cell Seeding: Ensure a consistent cell seeding density and allow cells to reach the desired confluency before starting the experiment.Solution 2: Monitor Monolayer Integrity: For Caco-2 cells, regularly measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer before and after the experiment.Solution 3: Pre-test Nanoparticle Stability: Incubate your nanoformulation in the cell culture media for the duration of your experiment and measure any changes in particle size and polydispersity index (PDI). |
| Low Cellular Uptake of Nanoformulations | 1. Suboptimal particle size: The size of the nanoparticles can significantly influence the mechanism and efficiency of cellular uptake.2. Negative surface charge: The negatively charged cell membrane can repel negatively charged nanoparticles.3. Inappropriate incubation time: The uptake of nanoparticles is a time-dependent process. | Solution 1: Optimize Particle Size: Aim for a particle size in the range of 100-200 nm, as this is often reported to be optimal for cellular uptake.Solution 2: Modify Surface Charge: Consider using cationic lipids or coating your nanoparticles with a cationic polymer (e.g., chitosan) to promote interaction with the cell membrane.Solution 3: Perform a Time-Course Study: Conduct a time-course experiment (e.g., 1, 2, 4, 6 hours) to determine the optimal incubation time for maximum uptake. |
| Difficulty in Quantifying Intracellular Tocopherol | 1. Inefficient cell lysis and extraction: Incomplete cell lysis or inefficient extraction of the lipophilic tocopherol can lead to underestimation of uptake.2. Interference from cell components in HPLC analysis: Cellular lipids and other components can co-elute with tocopherol, interfering with quantification.3. Degradation of tocopherol during sample processing: Tocopherol is sensitive to light and oxidation. | Solution 1: Optimize Lysis and Extraction: Use a robust cell lysis method and an appropriate organic solvent system (e.g., hexane:isopropanol) for efficient extraction. Sonication can aid in both lysis and extraction.Solution 2: Develop a Specific HPLC Method: Optimize your HPLC mobile phase and column to achieve good separation of tocopherol from interfering cellular components.Solution 3: Protect Samples from Degradation: Perform all sample processing steps under low light conditions and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. |
III. Quantitative Data on Nanoformulations
The following tables summarize the physicochemical properties of various nanoformulations developed to enhance the delivery of alpha-Tocopherol. Disclaimer: The data is collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Solid Lipid Nanoparticles (SLNs) for Alpha-Tocopherol Delivery
| Lipid Matrix | Surfactant(s) | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Stearic Acid | Phosphatidylcholine, Chitosan | Solvent Injection-Homogenization | 175 ± 15 | +35 ± 2.5 | 90.58 ± 1.38 | |
| Stearic Acid | Tween 80 | Hot Homogenization | Not Specified | Not Specified | 75.77 - 98.67 |
Table 2: Nanoemulsions for Alpha-Tocopherol Delivery
| Oil Phase | Surfactant(s) | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Virgin Coconut Oil (VCO) | Tween 80, PEG 400 | Low and High Energy Emulsification | 11.9 | Not Specified | Not Specified | |
| Olive Oil | Tween 80, PEG 400 | Low and High Energy Emulsification | 10.4 - 13.2 | Not Specified | Not Specified | |
| Mustard Oil | Tween 80 | Low Energy (Wash out) | Not Specified | Not Specified | Not Specified | |
| Vitamin E | Tween 20, PEG 400 | Self-Nanoemulsification | Not Specified | Not Specified | Not Specified |
Table 3: Liposomes and Other Nanoparticles for Alpha-Tocopherol Delivery
| Nanocarrier Type | Key Components | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomes | Phospholipids, Cholesterol | Ethanol Injection | 99.86 | Not Specified | 78.47 | |
| Nanocapsules | Poly ε-caprolactone, Lecithin, Pluronic F68 | Nanoprecipitation | 184.6 | < -30 | 99.97 | |
| Chitosan Nanoparticles | Chitosan | Membrane Emulsification | Not Specified | Not Specified | ~100 |
IV. Experimental Protocols
A. Preparation of Alpha-Tocopherol Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol is adapted from the hot homogenization technique, a widely used method for SLN preparation.
Materials:
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This compound
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Solid lipid (e.g., Stearic acid)
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Surfactant (e.g., Tween 80)
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Purified water
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High-shear homogenizer
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Magnetic stirrer with heating plate
Protocol:
-
Preparation of the Lipid Phase: Weigh the desired amount of solid lipid (e.g., stearic acid) and heat it to 5-10°C above its melting point (e.g., 75-80°C for stearic acid) using a magnetic stirrer with a heating plate until it is completely melted.
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Drug Incorporation: Dissolve the accurately weighed this compound in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Tween 80) in purified water and heat it to the same temperature as the lipid phase.
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Pre-emulsion Formation: Pour the hot aqueous phase into the molten lipid phase while stirring at a moderate speed (e.g., 800-1000 rpm) for 3-5 minutes to form a coarse oil-in-water pre-emulsion.
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Homogenization: Immediately subject the hot pre-emulsion to high-shear homogenization at a high speed (e.g., 9,500 rpm) for 10 minutes. It is advisable to perform homogenization in intervals (e.g., 2 minutes of homogenization followed by a 30-second break) to prevent overheating.
-
Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. The solidification of the lipid droplets will lead to the formation of SLNs.
-
Storage: Store the prepared SLN dispersion at 4°C for further characterization.
B. In Vitro Cellular Uptake Study using Caco-2 Cells
This protocol provides a general guideline for assessing the cellular uptake of this compound formulations using the Caco-2 cell model.
Materials:
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Caco-2 cells
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Complete cell culture medium (e.g., MEM with 20% FBS, 1% Penicillin-Streptomycin, and 1% Sodium Pyruvate)
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA solution
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Transwell® permeable supports (e.g., 12-well format)
-
This compound nanoformulation and free this compound control
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Cell lysis buffer
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Organic solvent for extraction (e.g., Hexane:Isopropanol)
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HPLC system
Protocol:
-
Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days. Once the cells reach 80-90% confluency, trypsinize and seed them onto the apical side of the Transwell® inserts at an appropriate density.
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Cell Differentiation: Culture the cells on the Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer. Change the medium in both the apical and basolateral chambers every 2-3 days.
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Monolayer Integrity Check: Before the uptake study, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter to ensure the integrity of the tight junctions. Monolayers with high TEER values are suitable for the transport study.
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Uptake Experiment:
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Wash the Caco-2 monolayers twice with pre-warmed PBS.
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Add the test formulations (this compound nanoformulation and free this compound control, dispersed in transport medium) to the apical chamber.
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Add fresh transport medium to the basolateral chamber.
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Incubate the plates at 37°C for a predetermined time (e.g., 2 hours).
-
-
Termination of Uptake:
-
Remove the test formulations from the apical chamber and wash the monolayers three times with ice-cold PBS to stop the uptake process and remove any surface-bound nanoparticles.
-
-
Cell Lysis and Extraction:
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Add cell lysis buffer to the apical chamber and incubate to lyse the cells.
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Collect the cell lysate and add an organic solvent for extraction. Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
-
Quantification:
-
Collect the organic phase containing the extracted this compound.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.
-
Inject the sample into the HPLC system for quantification.
-
-
Data Analysis: Calculate the amount of intracellular this compound and normalize it to the total protein content of the cell lysate.
V. Signaling Pathways and Experimental Workflows
A. Cellular Uptake and Intracellular Trafficking of Alpha-Tocopherol
The following diagrams illustrate the key pathways involved in the cellular uptake and intracellular movement of alpha-Tocopherol.
Caption: Overview of alpha-tocopherol cellular uptake and intracellular trafficking pathways.
Caption: The cycle of α-TTP in binding, transporting, and releasing α-tocopherol.
B. Experimental Workflow for Nanoformulation Development and Evaluation
This diagram outlines the general workflow for creating and testing a nanoformulation for enhanced this compound delivery.
Caption: A stepwise workflow for developing and testing tocopherol nanoformulations.
References
- 1. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 2. New and better protocols for a short-term Caco-2 cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Transport of vitamin E by differentiated Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Investigation into Some Effective Factors on Encapsulation Efficiency of Alpha-Tocopherol in MLVs and the Release Profile from the Corresponding Liposomal Gel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing DL-alpha-Tocopherol Auto-oxidation in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on minimizing the auto-oxidation of DL-alpha-Tocopherol in various experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and quantitative data to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color to yellow or brown. What is causing this and is it still usable?
A1: A yellow or brown discoloration is a visual indicator of this compound degradation due to auto-oxidation. This process is primarily triggered by exposure to oxygen, light (especially UV), and heat. During oxidation, this compound is converted into various products, including tocopheryl quinone, which is yellow. While a slight color change might indicate minimal degradation, a significant change suggests a considerable loss of the active compound. For quantitative experiments or applications where the precise concentration of the antioxidant is critical, it is highly recommended to prepare a fresh solution.
Q2: What are the primary factors that accelerate the auto-oxidation of this compound in my experiments?
A2: The stability of this compound is significantly influenced by several environmental factors:
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Oxygen: As a potent antioxidant, this compound readily reacts with oxygen, particularly reactive oxygen species (ROS). The presence of dissolved oxygen in solvents is a major contributor to its degradation.
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Light: Exposure to light, especially ultraviolet (UV) radiation, can induce photochemical degradation of this compound.[1] This is why it is often supplied in light-resistant containers.
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Heat: Elevated temperatures increase the rate of oxidation reactions.[2][3] Storing solutions at room temperature or higher can lead to significant degradation over time.
-
Metal Ions: The presence of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of this compound, sometimes leading to a pro-oxidant effect where it promotes oxidation instead of preventing it.[4][5]
-
Solvent Polarity: The type of solvent used can influence the rate of oxidation. Protic solvents (e.g., ethanol, methanol) can reduce the antioxidant activity of alpha-tocopherol compared to aprotic solvents (e.g., hexane, acetonitrile).
Q3: How should I properly store my this compound stock solutions to ensure long-term stability?
A3: Proper storage is crucial for maintaining the integrity of your this compound solutions. For long-term storage, it is recommended to:
-
Use an inert atmosphere: Overlay the solution with an inert gas like argon or nitrogen to displace oxygen.
-
Protect from light: Store solutions in amber-colored vials or wrap containers in aluminum foil.
-
Store at low temperatures: For long-term stability, store stock solutions at -20°C or -80°C. For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable.
-
Choose the right solvent: For stock solutions, use a non-polar, aprotic solvent like hexane or a minimally polar solvent like ethanol, and ensure it is deoxygenated.
Q4: Can I use this compound in aqueous buffers for my cell culture experiments? It doesn't seem to dissolve well.
A4: this compound is a highly lipophilic molecule and is practically insoluble in water. To incorporate it into aqueous media for cell culture, you need to use a suitable delivery system. Direct addition will result in poor dispersion and low bioavailability. Here are some common approaches:
-
Solvent Dilution: Prepare a concentrated stock solution in a water-miscible organic solvent like ethanol or DMSO. This stock can then be diluted dropwise into the cell culture medium with vigorous stirring. However, be mindful of the final solvent concentration, as it can be toxic to cells.
-
Complexation with Lipoproteins or Serum: If your cell culture medium is supplemented with serum, the serum proteins and lipoproteins can help to solubilize and deliver the this compound to the cells.
-
Use of a More Stable Derivative: Consider using DL-alpha-Tocopheryl acetate, which is more stable to oxidation and light. However, it needs to be deacetylated by cellular esterases to become active.
Q5: I've heard that alpha-Tocopherol can sometimes act as a pro-oxidant. How can I avoid this in my experiments?
A5: The pro-oxidant activity of alpha-tocopherol is a valid concern, particularly in the presence of transition metal ions like copper and iron. In such conditions, alpha-tocopherol can reduce the metal ions (e.g., Fe³⁺ to Fe²⁺), which can then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals. To mitigate this risk:
-
Use metal chelators: If the presence of metal ions in your system is a concern, consider adding a chelating agent like EDTA to sequester them.
-
Work with purified reagents: Use high-purity water and reagents to minimize metal ion contamination.
-
Incorporate a co-antioxidant: The presence of a water-soluble antioxidant like ascorbic acid (Vitamin C) can regenerate alpha-tocopherol from its radical form, thus preventing its pro-oxidant activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in prepared solutions. | 1. Oxidation due to dissolved oxygen in the solvent. 2. Exposure to light during preparation or storage. 3. Storage at room temperature. 4. Presence of catalytic metal ions. | 1. Deoxygenate the solvent by sparging with nitrogen or argon before use. 2. Prepare solutions under dim light and store in amber vials or foil-wrapped containers. 3. Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh daily. 4. Use high-purity solvents and glassware. If metal contamination is suspected, consider using a chelating agent like EDTA. |
| Precipitation of this compound in aqueous media (e.g., cell culture medium). | This compound is highly lipophilic and insoluble in water. | 1. Prepare a concentrated stock solution in a water-miscible solvent (e.g., ethanol, DMSO) and add it dropwise to the medium while stirring. Keep the final solvent concentration low (<0.1%). 2. For serum-containing media, the serum proteins can aid in solubilization. 3. Consider using a water-soluble derivative like DL-alpha-Tocopheryl phosphate. |
| Inconsistent or unexpected experimental results when using this compound. | 1. Degradation of the compound leading to lower effective concentrations. 2. Pro-oxidant effect in the presence of metal ions. 3. Interaction with other components in the experimental system. | 1. Regularly check the purity and concentration of your stock solution using methods like HPLC. Prepare fresh solutions frequently. 2. Add a co-antioxidant like ascorbic acid to regenerate alpha-tocopherol and prevent its pro-oxidant activity. 3. Carefully review all components of your experimental setup for potential interactions. |
Quantitative Data on this compound Stability
The following tables summarize the degradation of this compound under various conditions.
Table 1: Effect of Temperature on this compound Degradation
| Temperature | Storage Duration | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| 28°C (Room Temp) | 42 days | 2.8 x 10⁻² day⁻¹ | 25 days | |
| 50°C | 42 days | 3.0 x 10⁻² day⁻¹ | 23 days |
Table 2: Effect of Light on this compound Degradation in Solution
| Light Condition | Exposure Time | % Degradation | Reference |
| Room light (in clear tubes) | 24 hours | 17.9% | |
| Room light (in amber tubes) | 24 hours | 7.3% |
Table 3: Impact of Solvent on this compound Antioxidant Activity
| Solvent | Relative Antioxidant Activity | Reference |
| Acetonitrile | High | |
| Hexane | High | |
| Ethanol | Lower | |
| Methanol | Lower |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in ethanol, stabilized for use in in vitro experiments.
Materials:
-
This compound (powder or oil)
-
200-proof, anhydrous ethanol (deoxygenated)
-
Amber glass vial with a Teflon-lined cap
-
Argon or nitrogen gas
-
Micropipettes
Procedure:
-
Deoxygenate the Solvent: Sparge the anhydrous ethanol with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Weighing: In a fume hood and under dim light, accurately weigh the desired amount of this compound. For a 100 mM solution, this would be approximately 43.07 mg per 1 mL of ethanol.
-
Dissolution: Transfer the weighed this compound to the amber glass vial. Add the deoxygenated ethanol to the desired final volume.
-
Mixing: Cap the vial tightly and vortex or sonicate until the this compound is completely dissolved.
-
Inert Atmosphere: Gently flush the headspace of the vial with argon or nitrogen gas before tightly sealing the cap.
-
Storage: Store the stock solution at -20°C or -80°C. For daily use, a small aliquot can be kept at 4°C for no longer than a week.
Protocol 2: Quantification of this compound and its Oxidation Product (alpha-Tocopheryl Quinone) by HPLC
This protocol provides a general method for the analysis of this compound and its primary oxidation product, alpha-tocopheryl quinone, using High-Performance Liquid Chromatography (HPLC) with UV detection.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Normal-phase silica column (e.g., Ultrasphere-Si, 5 µm, 4.6 x 250 mm)
Reagents and Mobile Phase:
-
Hexane (HPLC grade)
-
Chloroform (HPLC grade)
-
Isopropanol (HPLC grade)
-
Mobile Phase: Hexane/Chloroform/Isopropanol (95:4.5:0.5, v/v/v)
Procedure:
-
Standard Preparation: Prepare individual stock solutions of this compound and alpha-tocopheryl quinone in the mobile phase. Create a series of mixed standard solutions of known concentrations for calibration.
-
Sample Preparation: Dilute the experimental sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
Chromatographic Conditions:
-
Flow rate: 0.4 mL/min
-
Detection wavelength: Monitor at the maximum absorbance for each compound (e.g., ~292 nm for alpha-tocopherol and ~268 nm for alpha-tocopheryl quinone).
-
Injection volume: 20 µL
-
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks based on the retention times of the standards. Quantify the compounds by comparing the peak areas of the samples to the calibration curve.
Visualizations
Caption: Auto-oxidation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Synergistic action of Ascorbic Acid in regenerating alpha-Tocopherol.
References
- 1. Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of alpha-tocopherol with iron: antioxidant and prooxidant effects of alpha-tocopherol in the oxidation of lipids in aqueous dispersions in the presence of iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of solvents and media on the antioxidant activity of alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of D-alpha-Tocopherol versus DL-alpha-Tocopherol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of D-alpha-Tocopherol and DL-alpha-Tocopherol, presenting supporting experimental data, detailed protocols, and mechanistic diagrams to aid in research and development decisions.
Understanding the Isomers: D- vs. This compound
Vitamin E exists in eight different forms, with alpha-tocopherol being the most biologically active. D-alpha-tocopherol, also known as RRR-alpha-tocopherol, is the natural form of vitamin E found in plants. In contrast, this compound (more accurately, all-rac-alpha-tocopherol) is a synthetic form produced through chemical synthesis.[1][2] this compound is a racemic mixture of eight stereoisomers, only one of which (D-alpha-tocopherol or 2R, 4’R, 8’R-alpha-tocopherol) is identical to the natural form.[3][4][5] The other seven stereoisomers have different spatial arrangements of their methyl groups on the phytyl tail.
The human body has a specific protein in the liver, the alpha-tocopherol transfer protein (α-TTP), which preferentially binds to and transports the D-alpha-tocopherol form into the bloodstream for delivery to tissues. This selective process results in the higher bioavailability and biopotency of the natural D-alpha-tocopherol compared to the synthetic this compound. While some in vitro studies suggest that the inherent antioxidant activities of the different stereoisomers are equal, in vivo studies consistently demonstrate the superior efficacy of D-alpha-tocopherol.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the findings from various studies comparing the antioxidant activity of D-alpha-Tocopherol and this compound using common in vitro assays. It is important to note that while in vitro assays provide valuable initial screening data, they may not fully reflect the complex biological environment. Cellular antioxidant activity (CAA) assays are considered more biologically relevant as they account for cellular uptake and metabolism.
| Assay Type | Key Findings | References |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | This compound demonstrated marked, concentration-dependent radical scavenging activity. In some studies, the different stereoisomers of alpha-tocopherol show equal inherent antioxidant activity in this assay. | |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | No significant differences in the antioxidant activity of all vitamin E isoforms were found in some studies using this assay. | |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Alpha-tocopherol showed the highest ferric reducing antioxidant power among various tocopherols and tocotrienols. | |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | A decrease in oxygen radical absorbance capacity was observed with greater ring methyl substitution, suggesting potential differences among isomers. | |
| In Vivo (Broiler Chicken Study) | Supplementation with D-alpha-tocopherol resulted in a more pronounced increase in α-tocopherol content in the thigh muscle and reduced malondialdehyde (MDA) accumulation compared to this compound acetate. | |
| Bioavailability Studies | D-alpha-tocopherol exhibits superior bioavailability compared to synthetic this compound acetate due to preferential retention in tissues. It may take up to twice the amount of synthetic dl-alpha tocopheryl acetate to achieve the same blood levels as the natural d-alpha form. |
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare various concentrations of D-alpha-Tocopherol and this compound in the same solvent.
-
Reaction: Add a specific volume of the tocopherol sample to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the long-lived ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at a specific wavelength (e.g., 734 nm).
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare various concentrations of D-alpha-Tocopherol and this compound.
-
Reaction: Add a small volume of the tocopherol sample to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin (DCFH) by peroxyl radicals within a cell line (e.g., HepG2).
Procedure:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and incubated until they reach confluence.
-
Loading with DCFH-DA: The cells are treated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment with Antioxidants: The cells are then treated with various concentrations of D-alpha-Tocopherol and this compound.
-
Induction of Oxidative Stress: Peroxyl radicals are generated by adding 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Fluorescence Measurement: The fluorescence of DCF, produced by the oxidation of DCFH, is measured over time using a fluorescence plate reader.
-
Calculation: The CAA value is calculated based on the area under the fluorescence curve, with lower values indicating higher antioxidant activity. Results are often expressed as quercetin equivalents.
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
References
A Comparative Analysis of the Bioavailability of Natural versus Synthetic Vitamin E
An Objective Evaluation for Researchers and Drug Development Professionals
The distinction between natural and synthetic forms of vitamin E is a critical consideration in nutritional science and pharmaceutical development. While chemically similar, their metabolic fates and ultimate bioavailability differ significantly. This guide provides a comprehensive comparison of natural (RRR-α-tocopherol) and synthetic (all-rac-α-tocopherol) vitamin E, supported by experimental data, detailed methodologies, and a visualization of the key metabolic pathway.
Data Summary: Pharmacokinetic Parameters
The bioavailability of vitamin E is most commonly assessed by measuring its concentration in the blood over time. Key pharmacokinetic parameters such as the maximum plasma concentration (Cmax) and the total area under the plasma concentration-time curve (AUC) provide quantitative measures of absorption and overall exposure. The following table summarizes data from a key human clinical trial comparing the bioavailability of RRR-α-tocopherol and all-rac-α-tocopherol.
| Parameter | RRR-α-tocopherol (Natural) | all-rac-α-tocopherol (Synthetic) | Fold Difference (Natural/Synthetic) | Reference |
| Plasma AUC (0-96h) | Significantly greater | Lower | ~1.5 - 2.0 | [1][2] |
| Red Blood Cell AUC (0-96h) | Significantly greater | Lower | >1.2 | [1][2] |
| Plasma Cmax | Not significantly different | Not significantly different | - | [1] |
| Red Blood Cell Cmax | 4.8 µg/mL | 4.0 µg/mL | 1.2 |
Note: AUC (Area Under the Curve) represents the total drug exposure over time. Cmax is the maximum (or peak) serum concentration that a drug achieves.
Underlying Mechanism: The Role of α-Tocopherol Transfer Protein (α-TTP)
The primary reason for the observed difference in bioavailability lies in the stereospecificity of the hepatic α-tocopherol transfer protein (α-TTP). Natural vitamin E consists of only one stereoisomer: RRR-α-tocopherol. Synthetic vitamin E, on the other hand, is a mixture of eight different stereoisomers (RRR, RRS, RSR, RSS, SRR, SRS, SSR, and SSS) in equal amounts.
The α-TTP, located in the liver, preferentially binds to the RRR-α-tocopherol isomer and incorporates it into very-low-density lipoproteins (VLDLs) for transport to peripheral tissues. The other stereoisomers present in the synthetic mixture, particularly those with the 2S configuration, have a much lower affinity for α-TTP and are consequently metabolized and excreted at a higher rate. While all forms of vitamin E are absorbed in the intestine, the selective action of α-TTP in the liver leads to the retention and higher plasma concentrations of the natural RRR form.
Experimental Protocols
The following outlines a common experimental design used to assess the bioavailability of different forms of vitamin E in humans. This protocol is based on studies that have utilized deuterium-labeled isotopes to trace the absorption and metabolism of natural and synthetic vitamin E.
Objective: To determine the relative bioavailability of RRR-α-tocopheryl acetate and all-rac-α-tocopheryl acetate in healthy adults.
Study Design: A randomized, double-blind, crossover study is often employed.
Participants: A cohort of healthy adult volunteers. The number of participants can vary, with studies ranging from 6 to 12 individuals.
Investigational Products:
-
Deuterium-labeled RRR-α-tocopheryl acetate (e.g., d3-RRR-α-tocopheryl acetate)
-
Deuterium-labeled all-rac-α-tocopheryl acetate (e.g., d6-all-rac-α-tocopheryl acetate)
Procedure:
-
Baseline Sampling: Blood samples are collected prior to administration to determine baseline levels of unlabeled tocopherols.
-
Administration: Participants receive a single oral dose containing a mixture of the deuterated natural and synthetic vitamin E forms. Dosages in studies have ranged from 150 mg to 400 mg of each form.
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0, 2, 4, 6, 8, 10, 12, 24, 48, 72, and 96 hours) to track the plasma concentrations of the labeled tocopherols.
-
Washout Period: In a crossover design, a washout period of several weeks is implemented before the participants receive the alternate treatment.
-
Sample Analysis: Plasma and/or red blood cell concentrations of the different deuterated tocopherols are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC/MS).
-
Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including AUC and Cmax, for each form of vitamin E.
Visualization of the Metabolic Pathway
The following diagram illustrates the differential metabolic pathways of natural and synthetic vitamin E, highlighting the critical role of the α-tocopherol transfer protein (α-TTP).
Caption: Metabolic fate of natural vs. synthetic vitamin E.
References
A Comparative Guide: DL-alpha-Tocopherol versus Trolox as an Antioxidant Standard
In the realm of antioxidant research, the selection of an appropriate standard is paramount for the accurate assessment of antioxidant capacity. This guide provides a comprehensive comparison of two widely recognized antioxidant standards: DL-alpha-Tocopherol, a synthetic form of Vitamin E, and its water-soluble analog, Trolox. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable standard for their experimental needs.
Chemical and Physical Properties: A Head-to-Head Comparison
This compound and Trolox share a common chromanol ring structure responsible for their antioxidant activity, but differ significantly in their physicochemical properties, which dictates their application in various antioxidant assays.
| Property | This compound | Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) |
| Chemical Formula | C₂₉H₅₀O₂ | C₁₄H₁₈O₄ |
| Molar Mass | 430.7 g/mol [1] | 250.3 g/mol |
| Appearance | Slightly viscous, pale yellow oil[1] | Crystalline solid[2] |
| Solubility | Insoluble in water; freely soluble in ethanol, ether, and other organic solvents[1][3] | Soluble in water (approx. 0.5 mg/mL), ethanol (approx. 150 mg/mL), DMSO, and methanol |
| Stability | Sensitive to light and heat; stable under recommended storage conditions for years | Stock solutions in ethanol are stable for up to a month at -20°C |
| Key Structural Difference | Long, hydrophobic phytol tail | Carboxylic acid group replacing the phytol tail, conferring water solubility |
Antioxidant Performance: Quantitative Insights
The antioxidant activities of this compound and Trolox have been evaluated in various in vitro assays. The choice of assay can influence the perceived antioxidant efficacy.
One study directly compared the two in several systems:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: When using the IC50 value (the concentration required to inhibit 50% of the DPPH radical) as a parameter, alpha-tocopherol demonstrated greater antioxidant activity than Trolox. However, both compounds showed the same antioxidant efficiency when measured kinetically.
-
Brain Homogenate Oxidation: Alpha-tocopherol showed a significantly greater inhibition of spontaneous oxidation (59.42% ± 1.91) compared to Trolox (38.50% ± 2.38).
-
Linoleic Acid Peroxidation: In this lipid-based system, Trolox exhibited better performance, with 100% inhibition compared to 84.02% ± 1.98 for alpha-tocopherol.
Another study suggested that the antioxidative efficacy of Trolox surpasses that of alpha-tocopherol in reducing cytotoxicity induced by UV irradiation and certain antioxidants.
Table of IC50 Values from Various Studies:
| Assay | This compound (IC50) | Trolox (IC50) | Reference |
| DPPH Radical Scavenging | Lower IC50 than Trolox (indicating higher activity) | - | |
| Iron-induced Lipid Peroxidation (Rat Brain) | - | 0.21 ± 0.05 µM | |
| DPPH Radical Scavenging | Comparable to Trolox | ~12.1 ± 3.6 µM | |
| DPPH Radical Scavenging | - | 3.765 ± 0.083 µg/mL | |
| ABTS Radical Scavenging | - | 2.926 ± 0.029 µg/mL |
Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are outlines of common antioxidant assays where Trolox is frequently employed as a standard.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., ethanol or methanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Prepare a series of standard solutions of Trolox in the same solvent.
-
Dissolve the test sample in the same solvent.
-
-
Assay Procedure:
-
Add a small volume of the Trolox standard or test sample to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without a sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox concentration versus percentage inhibition.
-
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of standard solutions of Trolox.
-
-
Assay Procedure:
-
Add a small volume of the Trolox standard or test sample to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition of the ABTS•+ is calculated similarly to the DPPH assay.
-
The antioxidant capacity is expressed as TEAC, determined from the Trolox standard curve.
-
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Antioxidant mechanism of Vitamin E and its analogs.
Caption: Experimental workflow of the DPPH assay.
References
A Comparative Analysis of DL-alpha-Tocopherol and BHT in Food Preservation
An objective guide for researchers and industry professionals on the efficacy of two common antioxidants in preventing lipid oxidation in food matrices.
In the ongoing effort to extend the shelf life and maintain the quality of food products, antioxidants play a crucial role. Among the most widely used are the natural antioxidant DL-alpha-Tocopherol (a form of Vitamin E) and the synthetic antioxidant Butylated Hydroxytoluene (BHT). This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate antioxidant for their specific applications.
Mechanism of Action: Quenching Free Radicals
Both this compound and BHT function as chain-breaking antioxidants, interrupting the process of lipid autoxidation. This process, initiated by factors such as heat, light, and metal ions, leads to the formation of free radicals that degrade the quality of fats and oils, causing rancidity. The primary mechanism for both compounds involves the donation of a hydrogen atom from their phenolic group to lipid free radicals (L•) and peroxyl radicals (LOO•), thereby neutralizing them and preventing the propagation of the oxidation chain reaction.
Comparative Efficacy: A Data-Driven Overview
The effectiveness of an antioxidant can vary significantly depending on the food matrix, processing conditions, and the presence of other compounds. The following tables summarize quantitative data from various studies comparing the performance of this compound and BHT.
Table 1: Efficacy in Fish Oil (Kilka Fish) [1][2]
| Treatment (Concentration) | Peroxide Value (meq/kg) - Day 4 | Free Fatty Acid (% oleic acid) - Day 4 | Thiobarbituric Acid Reactive Substances (TBARS) (mg MDA/kg) - Day 4 |
| Control (No Antioxidant) | 17.11 | 20.00 | 0.329 |
| 0.1% α-Tocopherol | 9.478 | 17.063 | 0.121 |
| 0.5% α-Tocopherol | 10.55 | 22.03 | 0.105 |
| 1% α-Tocopherol | 17.063 | 18.01 | 0.170 |
| 0.1% BHT | 18.01 | 20.00 | 0.084 |
| 0.5% BHT | 19.00 | 19.00 | 0.074 |
| 1% BHT | 13.90 | 13.90 | 0.074 |
A study on Kilka fish oil revealed that at a 1% concentration, there was no significant difference in the efficacy of α-tocopherol and BHT in controlling oxidation.[1][2]
Table 2: Efficacy in Sunflower Oil (Accelerated Oxidation at 90°C) [3]
| Treatment | Peroxide Value Reduction (%) | TBARS Reduction (%) | Total Oxidation (Totox) Value Reduction (%) |
| α-Tocopherol & δ-Tocopherol (7:1 mixture) | 6.11 | >20 | 6.02 |
| BHT | Not explicitly stated, but the tocopherol mixture provided better results in fatty acid analysis. | Not explicitly stated, but the tocopherol mixture provided better results in fatty acid analysis. | Not explicitly stated, but the tocopherol mixture provided better results in fatty acid analysis. |
In sunflower oil, a mixture of α- and δ-tocopherols was found to be more effective than BHT in reducing some measures of oxidation.
Table 3: Efficacy in Anhydrous Butter-fat (Ghee) and Butter Cookies
| Food Matrix | Treatment | Key Findings |
| Anhydrous Butter-fat (Ghee) | Mixed Tocopherols (Covi-Ox T70) vs. Tenox 25 (BHT-containing mixture) | No significant difference in retarding oxidative rancidity as measured by peroxide value, acid value, and free fatty acids. |
| Butter Cookies | Mixed Tocopherols (Covi-Ox T50 & T70) vs. Tenox 25 | Tocopherol-containing cookies received higher sensory scores for taste, odor, and overall acceptance compared to the control and the synthetic antioxidant. |
In a study on butter-fat and cookies, mixed tocopherols demonstrated comparable or superior performance to a BHT-containing antioxidant blend.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of antioxidant efficacy studies, detailed experimental methodologies are crucial. Below are summaries of standard protocols used to measure lipid oxidation.
Peroxide Value (PV) Determination (AOCS Official Method Cd 8b-90)
The Peroxide Value (PV) is a measure of the primary products of lipid oxidation (hydroperoxides).
-
Sample Preparation : A known weight of the oil or fat sample is dissolved in a mixture of acetic acid and a suitable organic solvent (e.g., isooctane).
-
Reaction : A saturated solution of potassium iodide (KI) is added to the sample solution. The hydroperoxides in the sample oxidize the iodide ions (I⁻) to iodine (I₂).
-
Titration : The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.
-
Endpoint Detection : A starch indicator is added towards the end of the titration. The endpoint is reached when the blue color of the starch-iodine complex disappears.
-
Calculation : The peroxide value is calculated based on the volume of sodium thiosulfate solution used and is expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay measures secondary oxidation products, primarily malondialdehyde (MDA), which contribute to the rancid flavor of oxidized fats.
-
Sample Preparation : An aliquot of the food sample (e.g., oil, meat homogenate) is mixed with a solution of thiobarbituric acid (TBA) and trichloroacetic acid (TCA).
-
Reaction : The mixture is heated in a boiling water bath for a specified time (e.g., 15-40 minutes). During heating, MDA reacts with TBA to form a pink-colored complex.
-
Cooling and Extraction : The mixture is cooled, and the colored complex is often extracted into an organic solvent (e.g., chloroform) to remove interfering substances.
-
Measurement : The absorbance of the colored solution is measured using a spectrophotometer at a wavelength of 532 nm.
-
Quantification : The concentration of TBARS is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane. The results are typically expressed as milligrams of MDA equivalents per kilogram of sample (mg MDA/kg).
p-Anisidine Value (p-AV) Test (AOCS Official Method Cd 18-90)
The p-Anisidine Value (p-AV) is a measure of the secondary oxidation products, specifically aldehydes (like 2-alkenals and 2,4-dienals), in fats and oils.
-
Sample Preparation : A known amount of the fat or oil is dissolved in a solvent such as isooctane.
-
Reaction : The sample solution is reacted with a solution of p-anisidine in a solvent like glacial acetic acid. The aldehydes in the sample react with p-anisidine to form a yellowish-colored product.
-
Spectrophotometric Measurement : The absorbance of the solution is measured at 350 nm using a spectrophotometer.
-
Calculation : The p-AV is calculated based on the difference in absorbance before and after the reaction with p-anisidine.
Conclusion
Both this compound and BHT are effective antioxidants for preserving the quality of food products by inhibiting lipid oxidation. The choice between them is not always straightforward and depends on the specific food matrix, processing conditions, regulatory considerations, and consumer preferences for natural versus synthetic ingredients. While some studies show comparable efficacy, others suggest that natural tocopherols, particularly in mixtures, can outperform BHT in certain applications. For researchers and product developers, it is imperative to conduct specific stability studies on their own food systems to determine the most effective antioxidant solution.
References
Head-to-head comparison of DL-alpha-Tocopherol and gamma-tocopherol's neuroprotective effects
A comprehensive comparison of the neuroprotective efficacy of two key vitamin E isoforms, DL-alpha-tocopherol and gamma-tocopherol, reveals distinct and complementary mechanisms of action. While alpha-tocopherol has long been the focus of neuroprotective research, emerging evidence underscores the unique and potent capabilities of gamma-tocopherol, particularly in combating inflammation- and nitrosative stress-mediated neuronal damage. This guide provides a detailed analysis of their comparative performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Unveiling the Nuances of Neuroprotection: A Comparative Overview
This compound, the most abundant form of vitamin E in tissues, primarily exerts its neuroprotective effects through its potent antioxidant activity, scavenging lipid peroxyl radicals and inhibiting protein kinase C (PKC), a key enzyme in cellular signaling pathways.[1][2][3] In contrast, gamma-tocopherol, the major form of vitamin E in the diet, demonstrates superior efficacy in detoxifying reactive nitrogen species (RNS), such as peroxynitrite, a potent driver of neuroinflammation and neuronal damage.[4][5] Furthermore, gamma-tocopherol and its metabolites exhibit more potent anti-inflammatory properties by directly inhibiting key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Some studies suggest that a combination of alpha- and gamma-tocopherol may offer more robust neuroprotection than either isoform alone, highlighting a potential synergistic relationship. High doses of alpha-tocopherol have been shown to deplete plasma and tissue levels of gamma-tocopherol, which may compromise its unique protective mechanisms.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes key quantitative data from various experimental studies, providing a direct comparison of the efficacy of this compound and gamma-tocopherol in different models of neurotoxicity and neuroinflammation.
| Parameter | Model System | This compound | gamma-Tocopherol | Key Findings | Reference |
| COX-2 Inhibition (PGE2 Synthesis) | LPS-stimulated RAW264.7 macrophages | IC50 > 50 µM | IC50 ≈ 7.5 µM | Gamma-tocopherol is significantly more potent in inhibiting COX-2 activity. | |
| IL-1β-treated A549 human epithelial cells | No effect at 50 µM | IC50 ≈ 4 µM | Gamma-tocopherol shows potent inhibition of COX-2 in epithelial cells where alpha-tocopherol is ineffective. | ||
| Amyloid-β (Aβ) Level Reduction | SH-SY5Y cells expressing mutant APP | Reduced Aβ42 levels | Greater reduction in Aβ42 levels compared to alpha-tocopherol | Both isoforms reduce Aβ42, but gamma-tocopherol shows a more pronounced effect. | |
| Mitochondrial Function (ATP Level) | SH-SY5Y cells expressing mutant APP | No significant increase | Significant increase at 80 µM | Gamma-tocopherol, but not alpha-tocopherol, significantly improves mitochondrial energy production. | |
| Mitochondrial ROS Reduction | SH-SY5Y cells expressing mutant APP | Reduced mitochondrial ROS | Reduced mitochondrial ROS (more pronounced at high concentrations) | Both isoforms exhibit antioxidant effects in mitochondria. | |
| Neuroprotection against Glutamate Injury | Astrocytes | Increased cell viability (58.94% - 60.24%) | Increased cell viability (49.02% - 52.96%) | In this model, alpha-tocopherol showed slightly better protection against glutamate-induced cytotoxicity. | |
| Lipid Peroxidation (MDA Levels) | Astrocytes challenged with glutamate | Decreased MDA levels | Decreased MDA levels | Both isoforms effectively reduced lipid peroxidation. |
Key Experimental Methodologies
To ensure the reproducibility and critical evaluation of the cited findings, detailed experimental protocols are provided below.
In Vitro Neuroprotection Assay Against Amyloid-Beta Toxicity
-
Cell Culture: Human neuroblastoma SH-SY5Y cells, stably transfected with wild-type or mutant (Swedish, Indiana) amyloid precursor protein (APP), are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of alpha-tocopherol or gamma-tocopherol (e.g., 5 µM to 100 µM) for 24 hours.
-
Amyloid-Beta Quantification: The levels of secreted amyloid-beta (Aβ42) in the cell culture medium are measured using a sandwich enzyme-linked immunosorbent assay (ELISA) kit.
-
Mitochondrial Function Assessment:
-
Mitochondrial ROS: Measured using fluorescent probes like MitoSOX Red.
-
ATP Levels: Quantified using a luciferase-based ATP assay kit.
-
-
Reference: Pahrudin Arrozi et al., (2020). Comparative Effects of Alpha- and Gamma-Tocopherol on Mitochondrial Functions in Alzheimer's Disease In Vitro Model.
Anti-Inflammatory Activity Assay (COX-2 Inhibition)
-
Cell Culture: RAW264.7 macrophage cells or A549 human lung epithelial cells are cultured in appropriate media.
-
Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS; 1 µg/mL) or interleukin-1 beta (IL-1β; 10 ng/mL).
-
Tocopherol Treatment: Cells are pre-treated with various concentrations of alpha-tocopherol or gamma-tocopherol for a specified duration (e.g., 8 to 24 hours) prior to or concurrently with the inflammatory stimulus.
-
PGE2 Measurement: The concentration of prostaglandin E2 (PGE2) in the cell culture supernatant is determined using an ELISA kit.
-
Western Blot Analysis: To assess the effect on protein expression, cell lysates are subjected to SDS-PAGE and Western blotting using antibodies against COX-2 and a loading control (e.g., β-actin).
-
Reference: Jiang, Q., et al. (2000). gamma-tocopherol and its major metabolite, in contrast to alpha-tocopherol, inhibit cyclooxygenase activity in macrophages and epithelial cells.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further elucidate the distinct neuroprotective mechanisms and experimental designs, the following diagrams are provided.
Experimental Workflow for Comparing Tocopherol Neuroprotection.
Distinct Neuroprotective Signaling Pathways of Tocopherols.
References
- 1. Vitamin E inhibits protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Tocopherol and Hippocampal Neural Plasticity in Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Effects of Alpha- and Gamma-Tocopherol on Mitochondrial Functions in Alzheimer’s Disease In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of DL-alpha-Tocopherol
The accurate quantification of DL-alpha-tocopherol (a form of Vitamin E) is critical in pharmaceutical development, clinical diagnostics, and nutritional science due to its significant role as a lipid-soluble antioxidant. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most prevalent analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers and drug development professionals in selecting the appropriate method for their needs.
Experimental Protocols
The validation of an analytical method is essential to ensure its reliability, reproducibility, and suitability for its intended purpose.[1][2] Key validation parameters include accuracy, precision, linearity, range, specificity, and sensitivity (Limit of Detection and Quantification).[1][3][4]
1. High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC with UV detection is a robust and widely used method for α-tocopherol analysis. It is valued for its simplicity and cost-effectiveness.
-
Sample Preparation: A common procedure involves liquid-liquid extraction (LLE).
-
To a 500 µL sample (e.g., plasma, erythrocyte suspension), add an internal standard such as α-tocopherol acetate.
-
Deproteinize the sample by adding cool ethanol and vortexing for 5 minutes.
-
Add 2500 µL of n-hexane and extract the analyte by vortex mixing for another 5 minutes. An antioxidant like butylated hydroxytoluene (BHT) is often included to prevent degradation.
-
Centrifuge the mixture (e.g., 10 min at 1600 x g) to separate the layers.
-
Transfer the upper organic layer (n-hexane) to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 400 µL of methanol) for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 cm x 4.6 mm, 5 µm) is frequently used.
-
Mobile Phase: Isocratic elution with 100% methanol is common.
-
Flow Rate: Typically set between 1.0 and 1.5 mL/min.
-
Detection: UV detection is performed at the wavelength of maximum absorbance for α-tocopherol, approximately 295 nm.
-
Injection Volume: 20 µL to 100 µL.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for analyzing low concentrations of α-tocopherol or for applications requiring simultaneous measurement of its metabolites in complex biological matrices.
-
Sample Preparation: While LLE can be used, solid-phase extraction (SPE) is often employed to enhance sample cleanup and improve analyte recovery.
-
To 100 µL of serum, add a deuterium-labeled internal standard (e.g., d6-α-tocopherol), which is crucial for correcting matrix effects and improving accuracy.
-
Perform protein precipitation by adding acetonitrile.
-
Apply the supernatant to an SPE plate (e.g., HybridSPE®) for extraction and cleanup.
-
Elute the analyte, evaporate the eluate, and reconstitute the residue in the mobile phase for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A UPLC or HPLC system capable of handling the flow rates and pressures required.
-
Column: A high-efficiency column, such as a C18 or a pentafluorophenyl (PFP) based core-shell column, is used for rapid separation.
-
Mobile Phase: A gradient elution using mobile phases such as water and methanol, often with additives like formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the labeled internal standard to ensure high selectivity. For high concentrations of α-tocopherol, MS³ transitions can be used to "dilute" the signal and maintain a linear detector response.
-
Performance Data Comparison
The following table summarizes the typical performance characteristics of validated HPLC-UV and LC-MS/MS methods for this compound quantification.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.5 - 20.0 µmol/L | 2.0 - 51.6 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 92.4% - 100% | 92% - 111% |
| Precision (Intra-day RSD) | 2.41% - 5.2% | < 15% |
| Precision (Inter-day RSD) | 1.64% - 6.1% | < 15% (Total Precision) |
| Limit of Detection (LOD) | 0.1 µmol/L (~0.043 µg/mL) | ~0.001 µg/mL |
| Limit of Quantification (LOQ) | 0.305 µg/mL | 0.2 - 1.1 µg/mL |
| Typical Run Time | 9 - 15 minutes | 3 - 10 minutes |
| Specificity | Moderate; relies on chromatographic retention time. Susceptible to interference from structurally similar compounds. | High; based on specific mass-to-charge ratio transitions, virtually eliminating interferences. |
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and the logical basis for comparing the two methods.
Caption: General experimental workflow for this compound analysis.
Caption: Logical comparison of HPLC and LC-MS/MS methods.
Conclusion
Both HPLC-UV and LC-MS/MS are reliable and accurate methods for the quantification of this compound. The choice between them depends largely on the specific requirements of the application.
-
HPLC-UV is a cost-effective, accessible, and robust technique that is perfectly suitable for routine analysis in matrices where high concentrations of the analyte are expected and interferences are minimal. Its performance regarding accuracy and precision is excellent for most quality control and research applications.
-
LC-MS/MS is the superior choice when high sensitivity and specificity are paramount. It is ideal for analyzing samples with very low concentrations of α-tocopherol, for studies involving complex biological matrices where matrix effects can be significant, and for applications requiring the simultaneous analysis of α-tocopherol and its various metabolites. While the initial investment and operational complexity are higher, the unparalleled selectivity and potential for high-throughput analysis often justify the cost in clinical research and advanced drug development settings.
References
Navigating the Delivery Maze: A Comparative Guide to in vivo Efficacy of DL-alpha-Tocopherol Formulations
For researchers, scientists, and drug development professionals, optimizing the in vivo delivery of DL-alpha-tocopherol (a synthetic form of Vitamin E) is critical to harnessing its therapeutic potential. This guide provides a comparative analysis of various delivery systems, supported by experimental data, to aid in the selection of the most effective formulation for preclinical and clinical applications.
The lipophilic nature of this compound presents a significant challenge to its bioavailability.[1] To overcome this, a variety of delivery systems have been developed, ranging from simple esters to sophisticated nanoparticle-based carriers. This guide will delve into the in vivo performance of these systems, focusing on key metrics such as bioavailability, tissue distribution, and overall therapeutic efficacy.
Performance Metrics: A Quantitative Comparison
The in vivo efficacy of different this compound delivery systems can be quantified and compared through several key pharmacokinetic parameters. The following tables summarize data from various preclinical studies, offering a snapshot of how formulation affects the delivery of this essential vitamin.
| Delivery System | Animal Model | Administration Route | Key Findings | Reference |
| This compound Acetate vs. This compound Nicotinate | Sheep | Intraruminal or Intraperitoneal | This compound acetate showed significantly higher bioavailability and tissue concentrations compared to the nicotinate ester. The route of administration had a marked effect on the availability of the acetate form. | [2] |
| DL-alpha-tocopheryl Acetate (Synthetic) vs. d-alpha-tocopherol (Natural) | Broilers | Oral | Natural d-alpha-tocopherol led to higher concentrations of α-tocopherol in the thigh muscle compared to the synthetic acetate form. | [3] |
| DL-alpha-tocopheryl Acetate: Adsorbed on Silica vs. Microencapsulated vs. Oil Form | Dairy Cows | Intraruminal | The microencapsulated form resulted in the highest area under the curve (AUC), indicating greater bioavailability compared to the adsorbed and oil forms. | [4] |
| Micellized d-alpha-tocopherol vs. Nanodispersed d-alpha-tocopherol (Liposomes) | Thoroughbred Horses | Oral | Both micellized and nanodispersed forms showed significantly greater bioavailability (559% and 613%, respectively) compared to synthetic dl-alpha-tocopheryl acetate. | [5] |
| Marine Lipid-Based Liposomes | Rats | Oral (Gastrostomy) | Alpha-tocopherol recovery in the lymph was increased by almost threefold when administered via marine-lipid based liposomes compared to being added to sardine oil. | |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles (emulsified with Vitamin E TPGS) | - | - | In an in vivo pharmacokinetic study, the AUC for a drug formulated in these nanoparticles was 3.0 times larger than for the standard formulation. |
Table 1: Comparative Bioavailability of this compound Delivery Systems. This table highlights the significant impact of the delivery vehicle and the chemical form of tocopherol on its bioavailability across different animal models.
Delving into the Methodology: Experimental Protocols
The following sections provide an overview of the experimental designs from the key studies cited, offering insights into the conditions under which the comparative data was generated.
Study 1: Comparison of this compound Esters in Sheep
-
Objective: To compare the bioavailability of this compound acetate (TA) and this compound nicotinate (TN).
-
Animal Model: 16 sheep, with 4 sheep per treatment group in a factorial design. An additional 5 sheep served as a baseline control.
-
Administration: A single dose of either TA or TN was administered either into the rumen or the peritoneal cavity.
-
Data Collection: Plasma alpha-tocopherol concentrations were measured over 180 hours post-administration.
-
Analysis: Curves were fitted to the plasma concentration values to determine bioavailability. Tissue concentrations were also measured at the end of the trial.
Study 2: Comparison of Synthetic vs. Natural Vitamin E in Broilers
-
Objective: To compare the effects of natural (D-α-tocopherol) and synthetic (DL-α-tocopherol acetate) vitamin E supplementation.
-
Animal Model: 144 one-day-old Arbor Acres broiler chicks were randomly allocated into 3 groups with 6 replicates of 8 birds each.
-
Dietary Supplementation: Birds were given a basal diet, or a basal diet supplemented with either 20 IU of D-α-tocopherol or DL-α-tocopherol acetate for 42 days.
-
Data Collection: At 21 and 42 days of age, body weight was recorded. After 42 days, muscle tissue was collected for analysis.
-
Analysis: The concentration of α-tocopherol in breast and thigh muscle was determined.
Study 3: Comparison of Water-Dispersible Forms in Horses
-
Objective: To assess the relative bioavailability of synthetic vitamin E, a micellized natural form, and a nanodispersed natural form.
-
Animal Model: Three Thoroughbreds were used in a replicated 3 x 3 Latin square design trial.
-
Administration: Single 5,000-IU oral doses of synthetic vitamin E (dl-alpha-tocopheryl acetate), micellized d-alpha-tocopherol, or d-alpha-tocopherol nanodispersed into liposomes were administered.
-
Data Collection: Blood serum samples were collected at baseline and at 3, 6, 9, 12, 24, 36, and 48 hours post-dosing.
-
Analysis: The area under the curve (AUC) for serum alpha-tocopherol concentration was calculated to determine relative bioavailability.
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the biological fate of this compound, the following diagrams illustrate a typical in vivo experimental workflow and the natural absorption pathway of Vitamin E.
Caption: A generalized workflow for in vivo studies comparing the efficacy of different drug delivery systems.
Caption: The physiological pathway of Vitamin E absorption and distribution in the body.
Conclusion
The choice of a delivery system for this compound has a profound impact on its in vivo efficacy. The experimental data clearly indicates that advanced formulations, such as liposomes, nanoparticles, and micelles, can significantly enhance the bioavailability of this compound compared to conventional forms like esters in oil or powder. Furthermore, the chemical form of tocopherol itself, with natural d-alpha-tocopherol often outperforming the synthetic DL-alpha-tocopheryl acetate, is a critical consideration. For researchers and drug development professionals, a careful evaluation of these delivery strategies is paramount to maximizing the therapeutic potential of this compound in vivo. This guide serves as a foundational resource for making informed decisions in the design and selection of optimal delivery systems.
References
- 1. Drug Delivery Innovations for Enhancing the Anticancer Potential of Vitamin E Isoforms and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative studies on bioavailability and tissue uptake of two intraruminally or intraperitoneally administered esters of alpha-tocopherol in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of Natural (D-α-tocopherol) and Synthetic (DL-α-tocopherol Acetate) Vitamin E Supplementation on the Growth Performance, Meat Quality and Oxidative Status of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative bioavailability of vitamin E in dairy cows following intraruminal administration of three different preparations of DL-alpha-tocopheryl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ker.com [ker.com]
Tocopherol Isomers: A Comparative Analysis of Anti-Proliferative Efficacy
For Immediate Release
Recent scientific investigations have highlighted significant differences in the anti-proliferative capabilities of various tocopherol isomers, the family of compounds commonly known as vitamin E. While alpha-tocopherol (α-T) is the most abundant form in the body and traditionally the most studied, emerging evidence consistently demonstrates the superior anti-cancer activities of gamma-tocopherol (γ-T) and delta-tocopherol (δ-T) in preclinical models. This guide provides a comparative overview of their effects, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.
Quantitative Comparison of Anti-Proliferative Effects
The efficacy of tocopherol isomers in inhibiting cancer cell growth varies significantly across different cancer types and cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) and other key findings from various in vitro studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Tocopherol Isomer | Cancer Cell Line | Cancer Type | IC50 / Effect | Reference |
| α-Tocopherol | ORL-48 | Oral Squamous Carcinoma | 2.5 ± 0.42 µg/mL | |
| Prostate Cancer Cells | Prostate Cancer | Modest growth inhibition | [1][2] | |
| Colon Cancer Cells | Colon Cancer | No significant cell death | [3] | |
| MCF-7 | Breast Cancer | No significant inhibition | ||
| γ-Tocopherol | DU145 | Prostate Cancer | 48.7 µM | |
| Colon Cancer Cells (SW480, HCT-15, HCT-116, HT-29) | Colon Cancer | Significant cell death and apoptosis induction | ||
| Prostate Cancer Cells | Prostate Cancer | More significant growth inhibition than α-T | ||
| δ-Tocopherol | DU145 | Prostate Cancer | 23.5 µM | |
| Prostate Cancer Cells | Prostate Cancer | Strong growth inhibition and apoptosis stimulation | ||
| MCF-7 | Breast Cancer | Dose-dependent inhibition of cell proliferation |
Studies consistently show that γ-T and δ-T are more potent than α-T in inducing cell cycle arrest, apoptosis, and inhibiting proliferation in a range of cancer cell lines. In some cases, α-tocopherol has been shown to have little to no effect, and in certain contexts, it may even interfere with the anti-cancer actions of γ-tocopherol.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of tocopherol isomers' anti-proliferative effects.
Cell Viability Assessment (MTT Assay)
This colorimetric assay is widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., DU145, SW480, MCF-7)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Tocopherol isomers (α, γ, δ) dissolved in a suitable solvent (e.g., ethanol, DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of the tocopherol isomers in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the tocopherols or a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assessment (Annexin V Staining and DNA Laddering)
These assays are used to detect programmed cell death (apoptosis) induced by tocopherol treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
DNA extraction kit
-
Agarose gel electrophoresis equipment
-
UV transilluminator
Procedure (Annexin V Staining):
-
Cell Treatment: Treat cells with tocopherol isomers as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure (DNA Laddering):
-
DNA Extraction: Following treatment, lyse the cells and extract the genomic DNA using a DNA extraction kit.
-
Gel Electrophoresis: Run the extracted DNA samples on a 1.5-2% agarose gel.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
Visualizing the Mechanisms of Action
The differential anti-proliferative effects of tocopherol isomers are rooted in their distinct molecular mechanisms. The following diagrams illustrate a typical experimental workflow and a key signaling pathway modulated by the more potent tocopherol isomers.
References
- 1. Potent inhibitory effect of δ-tocopherol on prostate cancer cells cultured in vitro and grown as xenograft tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent Inhibitory Effect of δ-Tocopherol on Prostate Cancer Cells Cultured in Vitro and Grown As Xenograft Tumors in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Efficacy of DL-alpha-Tocopherol in a Demyelinating Disease Model: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental data highlights the neuroprotective potential of DL-alpha-Tocopherol, a synthetic form of Vitamin E, in a preclinical model of demyelinating disease. This guide provides a comparative overview of this compound's performance against a relevant alternative, N-acetylcysteine (NAC), in the cuprizone-induced demyelination model, a widely used animal model for studying multiple sclerosis. The findings, targeted towards researchers, scientists, and drug development professionals, underscore the therapeutic promise of antioxidant interventions in neurodegenerative disorders.
The cuprizone model induces demyelination, oligodendrocyte loss, and subsequent motor and cognitive impairments in rodents, mimicking key pathological features of multiple sclerosis. This guide synthesizes data from studies evaluating the efficacy of this compound and NAC in mitigating these pathological changes.
Performance Comparison: this compound vs. N-acetylcysteine
The following table summarizes the quantitative outcomes from studies investigating the protective effects of this compound and N-acetylcysteine in the cuprizone-induced demyelination model in rats.
| Parameter | Control (Cuprizone + Vehicle) | This compound | N-acetylcysteine |
| Locomotor Function | |||
| Average Speed (arbitrary units) | Significant Reduction | 22% increase compared to control[1] | Not Reported |
| Time to Traverse Beam (s) | Increased Time | 2.6% reduction compared to control[1] | Not Reported |
| Histopathological Outcomes | |||
| Mean Area of Demyelination (µm²) | Extensive Demyelination | 12% reduction compared to control[1] | Significant protection against demyelination (qualitative)[2][3] |
| Biochemical Markers | |||
| Malondialdehyde (MDA) Levels | Not Reported | Not Reported | Significant reduction in cerebral cortex and hippocampus |
| Superoxide Dismutase (SOD) Activity | Not Reported | Not Reported | Significant increase in cerebral cortex and hippocampus |
| Glutathione Peroxidase (GPx) Activity | Not Reported | Not Reported | Significant increase in cerebral cortex and hippocampus |
Experimental Workflow and Underlying Mechanisms
The validation of this compound's protective effect in the cuprizone model follows a structured experimental workflow. This process involves the induction of demyelination, therapeutic intervention, and subsequent behavioral and histological analysis.
References
- 1. Evaluation of neuroprotective effects of alpha-tocopherol in cuprizone-induced demyelination model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-acetylcysteine protects against cuprizone-induced demyelination: histological and immunohistochemical study | El Sharouny | Folia Morphologica [journals.viamedica.pl]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
